molecular formula C48H98N16O9 B14698663 H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH CAS No. 21743-34-0

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH

カタログ番号: B14698663
CAS番号: 21743-34-0
分子量: 1043.4 g/mol
InChIキー: NSUUVIXXNANWDB-TZPCGENMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a useful research compound. Its molecular formula is C48H98N16O9 and its molecular weight is 1043.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

21743-34-0

分子式

C48H98N16O9

分子量

1043.4 g/mol

IUPAC名

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C48H98N16O9/c49-25-9-1-17-33(57)41(65)58-34(18-2-10-26-50)42(66)59-35(19-3-11-27-51)43(67)60-36(20-4-12-28-52)44(68)61-37(21-5-13-29-53)45(69)62-38(22-6-14-30-54)46(70)63-39(23-7-15-31-55)47(71)64-40(48(72)73)24-8-16-32-56/h33-40H,1-32,49-57H2,(H,58,65)(H,59,66)(H,60,67)(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,72,73)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChIキー

NSUUVIXXNANWDB-TZPCGENMSA-N

異性体SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

正規SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

製品の起源

United States
Foundational & Exploratory

Electrostatic Profiling of Octalysine (K8): Isoelectric Point, Physiological Charge, and Implications for Intracellular Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octalysine (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH), commonly abbreviated as K8, is a synthetic, linear homopolymeric peptide composed of eight L-lysine residues. In the landscape of biopharmaceuticals and gene therapy, K8 is extensively utilized as a Cell-Penetrating Peptide (CPP) and a nucleic acid condensing agent[1]. The functional efficacy of K8 is fundamentally governed by its electrostatic profile—specifically, its high isoelectric point (pI) and its dense positive charge at physiological pH.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the acid-base equilibria of K8, provide self-validating experimental protocols for characterizing its electrostatic properties, and map the causality between its charge state and its translational utility in intracellular drug delivery.

Molecular Architecture and Acid-Base Equilibria

To understand the behavior of K8 in biological fluids, we must first map its ionizable moieties. K8 possesses a total of 10 ionizable groups:

  • One C-terminal α -carboxyl group

  • One N-terminal α -amino group

  • Eight side-chain ϵ -amino groups

The macroscopic pKa of the ϵ -amino groups in poly-L-lysine constructs is typically recorded at ~10.5[2]. The N-terminal α -amino group exhibits a lower pKa of ~8.5[3], while the C-terminal carboxyl group has a pKa of ~3.1.

Charge at Physiological pH (7.4)

At a physiological pH of 7.4, the environmental pH is significantly lower than the pKa of both the α -amino and ϵ -amino groups. According to the Henderson-Hasselbalch equation, these basic groups will be >99% protonated. Conversely, the pH is more than four units above the C-terminal pKa, ensuring complete deprotonation.

Causality Check: The N-terminal (+1) and C-terminal (-1) charges effectively neutralize each other. Therefore, the net charge of the molecule is entirely dictated by the eight protonated ϵ -amino side chains, resulting in a net charge of +8 .

Quantitative Summary of Ionizable Groups
Ionizable GroupCountApproximate pKaState at pH 7.4Contribution to Net Charge
C-terminal α -Carboxyl1~3.1Deprotonated (-COO⁻)-1
N-terminal α -Amino1~8.5Protonated (-NH₃⁺)+1
Side-chain ϵ -Amino8~10.5Protonated (-NH₃⁺)+8
Total Net Charge 10 --+8

Isoelectric Point (pI) Dynamics

The isoelectric point (pI) is the pH at which the peptide carries a net electrical charge of zero. For a highly basic polyprotic molecule like K8, reaching a neutral state requires the suppression of almost all protonation events.

Starting from a fully protonated state (+9 at pH < 2), the molecule must lose 9 protons to reach a net charge of 0.

  • Loss of the C-terminal proton (pH > 3.1) drops the charge to +8.

  • Loss of the N-terminal proton (pH > 8.5) drops the charge to +7.

  • To reach 0, seven of the eight ϵ -amino groups must deprotonate.

Because the eight ϵ -amino groups share a nearly identical chemical environment, their microscopic pKa values are tightly clustered around 10.5[2]. The pI is calculated as the average of the macroscopic pKa values that bracket the neutral species (the loss of the 7th and 8th ϵ -amino protons). Consequently, the theoretical pI of K8 is approximately 10.5 .

Note on the Polyelectrolyte Effect: In longer polylysine chains, electrostatic repulsion between adjacent positive charges lowers the apparent pKa (making it easier to lose a proton). However, in a short octamer like K8, this shift is minimal, keeping the pI firmly in the highly alkaline range.

Experimental Validation Protocols

To empirically validate the theoretical pI and pKa values of K8, robust, self-validating analytical systems are required. Standard gel-based Isoelectric Focusing (IEF) is inadequate for K8 due to severe cathodic drift at pH > 10. Instead, we employ Capillary Isoelectric Focusing (cIEF) and Nuclear Magnetic Resonance (NMR) titration.

Protocol 1: Capillary Isoelectric Focusing (cIEF) for pI Determination

Causality: cIEF performed in a neutrally coated capillary prevents electroosmotic flow (EOF) and eliminates electrostatic adsorption of the highly cationic K8 to the capillary walls, ensuring that migration is purely a function of the peptide's pI.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of K8 in LC-MS grade water. Mix with 2% (v/v) carrier ampholytes spanning a basic pH gradient (pH 8–11).

  • Internal Standardization: Introduce two synthetic peptide pI markers (e.g., pI 9.5 and pI 11.0) into the sample matrix. This creates a self-validating linear regression curve for precise pI interpolation.

  • Capillary Injection: Hydrodynamically inject the mixture into a neutral, hydrophilic-coated fused-silica capillary (50 µm ID x 30 cm).

  • Focusing: Submerge the anodic end in 100 mM H₃PO₄ and the cathodic end in 300 mM NaOH. Apply a focusing voltage of 25 kV for 15 minutes until the current stabilizes, indicating gradient formation.

  • Mobilization & Detection: Initiate chemical mobilization by replacing the anolyte with 100 mM H₃PO₄ containing 50 mM NaCl. Monitor the eluting zones via UV absorbance at 214 nm (peptide bond absorption).

cIEF_Workflow N1 Sample Prep (K8 + Ampholytes) N2 Capillary Injection N1->N2 N3 Focusing (pH Gradient) N2->N3 N4 Mobilization (UV 214 nm) N3->N4 N5 pI Calculation (vs. Markers) N4->N5

Capillary Isoelectric Focusing (cIEF) workflow for K8 pI determination.

Protocol 2: ¹H-NMR Titration for Residue-Specific pKa Profiling

Causality: While potentiometric titration gives bulk charge data, ¹H-NMR tracks the specific deprotonation of the ϵ -amino groups by monitoring the upfield chemical shift of the adjacent ϵ -CH₂ protons[3].

  • Matrix Preparation: Dissolve K8 (5 mM) in D₂O containing 0.1 M NaCl. Crucial Step: The NaCl maintains a constant ionic strength, preventing activity coefficient fluctuations from skewing the pKa calculation.

  • Titration: Adjust the pD of the solution from 2.0 to 12.0 in 0.5 unit increments using NaOD and DCl.

  • Acquisition: Acquire 1D ¹H-NMR spectra at each pD point using a 600 MHz spectrometer with water suppression.

  • Data Fitting: Plot the chemical shift ( δ ) of the ϵ -CH₂ protons (initially around ~3.0 ppm) against the pD. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact microscopic pKa.

Translational Applications: K8 as a Cell-Penetrating Peptide

The +8 charge of K8 at physiological pH is not merely a physicochemical statistic; it is the mechanistic driver of its utility in drug delivery.

When K8 is conjugated to a therapeutic cargo (e.g., oligonucleotides, PMOs, or small molecules), the dense cationic charge facilitates strong electrostatic interactions with negatively charged glycosaminoglycans (GAGs) on the mammalian cell membrane[1]. This initial binding event triggers cellular internalization, primarily through endocytosis or macropinocytosis[4].

However, the journey does not end at internalization. Once inside the endolysosomal pathway, the complex faces a rapid pH drop from 6.5 in early endosomes to 5.5 in late endosomes[5]. Because the pKa of K8 (~10.5) is far above this range, K8 remains fully protonated and lacks the "proton sponge" buffering capacity seen in polymers like Polyethylenimine (PEI). Consequently, K8 often requires co-administration with endosomolytic agents (e.g., chloroquine) to efficiently escape the endosome and reach the cytosol[1].

CPP_Pathway K8 K8-Cargo Complex (Net Charge +8) Membrane Cell Membrane (Negatively Charged) K8->Membrane Electrostatic Attraction Endocytosis Macropinocytosis Membrane->Endocytosis Endosome Endosome Entrapment (pH 6.5 -> 5.5) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosolic Delivery Escape->Cytosol

Intracellular trafficking pathway of K8-mediated drug delivery complexes.

References

  • Characterization of Microbial Poly(ε-l-lysine) and Its Derivatives by Solid-State NMR, ACS Publications,[Link]

  • Cell-penetrating-peptide-based delivery of oligonucleotides: an overview, PubMed (National Institutes of Health),[Link]

  • NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer, Semantic Scholar,[Link]

  • Particle Tracking of Intracellular Trafficking of Octaarginine-modified Liposomes: A Comparative Study With Adenovirus, PMC (National Institutes of Health),[Link]

  • Engineered polymeric nanoparticles to guide the cellular internalization and trafficking of small interfering ribonucleic acids, Shoichet Lab - University of Toronto,[Link]

Sources

Electrostatic interactions of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH with lipid bilayers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electrostatic Interactions of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octalysine) with Lipid Bilayers

Executive Summary

The rational design of cell-penetrating peptides (CPPs), antimicrobial peptides (AMPs), and targeted nanotherapeutics requires a fundamental understanding of peptide-lipid interactions. H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, commonly referred to as Octalysine or K8, is a highly cationic homooligopeptide (+8 charge at physiological pH) that serves as a critical model for studying electrostatic binding at the membrane interface.

While K8 shares the same net positive charge as its arginine counterpart (Octaarginine, R8), its biophysical behavior at the lipid bilayer is profoundly different. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic, kinetic, and structural nuances of K8-membrane interactions. We will explore the causality behind its lipid selectivity, its inability to efficiently translocate across membranes, and the field-proven experimental workflows required to quantify these phenomena.

Biophysical Mechanisms of K8-Lipid Interactions

Electrostatic Recruitment and Lipid Selectivity

The primary driving force for K8 binding to a lipid bilayer is the long-range electrostatic attraction between the cationic ϵ -ammonium groups of the lysine side chains and the anionic headgroups of specific phospholipids[1].

  • High Affinity: K8 exhibits strong binding to negatively charged lipids such as phosphatidylserine (PS), phosphatidylglycerol (PG), and phosphatidylinositol (PI)[1].

  • Low Affinity: K8 interacts only weakly with zwitterionic lipids like phosphatidylcholine (PC), where the net-neutral headgroup limits electrostatic recruitment[1].

The initial binding event is largely entropically driven by the release of ordered water molecules and counterions (e.g., Na+ , Cl− ) from both the peptide and the lipid surface[2]. Once at the interface, the aliphatic spacer of the lysine side chain can engage in weak hydrophobic interactions, allowing the peptide to penetrate shallowly into the lipid headgroup region[3][4].

Structural Reorganization of the Bilayer

Upon binding, K8 does not act as a passive passenger; it actively remodels the membrane architecture:

  • Domain Segregation: In mixed neutral/anionic membranes (e.g., DOPC/DOPG), K8 sequesters anionic lipids, inducing the formation of distinct, long-lived lipid domains[3].

  • Interleaflet Coupling: Fluorescence correlation spectroscopy (FCS) reveals that peripheral adsorption of polylysine on the outer leaflet significantly reduces the lateral diffusion of lipids in both the outer and inner leaflets, indicating strong interleaflet coupling induced by the peptide[5].

  • Lipid Asymmetry: The electrostatic pull of K8 is sufficient to induce and maintain an asymmetric distribution of anionic lipids (like PS) in planar supported membranes, fundamentally altering the membrane's electrostatic potential[6].

The Kinetic Bottleneck: Why K8 Fails to Translocate

A critical question in CPP development is why R8 translocates efficiently into the cytosol while K8 remains trapped in endosomes. The answer lies in the kinetics of thermal pore stabilization. While both peptides bind to the membrane, arginine's guanidinium group forms strong, bidentate hydrogen bonds with lipid phosphates. Lysine's ammonium group can only form monodentate hydrogen bonds[7]. Atomistic molecular dynamics simulations reveal that while R8 aggregates within transient, naturally occurring thermal pores to prevent them from closing, K8 lacks this structural capacity. Consequently, pores close rapidly in the presence of K8, preventing membrane translocation and leading to endosomal entrapment.

G K8 Octalysine (K8) Membrane Anionic Lipid Bilayer (PS/PG) K8->Membrane R8 Octaarginine (R8) R8->Membrane K8_Bind Monodentate H-Bonds Weak Pore Interaction Membrane->K8_Bind R8_Bind Bidentate H-Bonds Strong Pore Interaction Membrane->R8_Bind Pore_Close Rapid Pore Closure K8_Bind->Pore_Close Pore_Open Thermal Pore Stabilization R8_Bind->Pore_Open Endosome Endosomal Entrapment Pore_Close->Endosome Cytosol Cytosolic Translocation Pore_Open->Cytosol

Caption: Mechanistic divergence between K8 and R8 during lipid bilayer interaction.

Quantitative Data Summary

To guide experimental design, the biophysical parameters of K8 interactions are summarized below.

Table 1: Comparative Membrane Interaction Profiles (K8 vs. R8)

ParameterOctalysine (K8)Octaarginine (R8)Biological Consequence
Primary Interaction Electrostatic + Monodentate H-bondElectrostatic + Bidentate H-bondR8 binds more tightly to phosphate groups.
Enthalpic Contribution Lower ( ΔH is less exothermic)Higher ( ΔH is more exothermic)R8 insertion into the lipid interior is more favorable[2].
Pore Kinetics Fails to stabilize thermal poresHinders pore closureK8 cannot translocate directly across the plasma membrane.
Cellular Fate Endosomal entrapmentCytosolic deliveryK8 requires endosomolytic agents for cargo delivery.

Table 2: K8 Binding Affinity to Phospholipid Headgroups

Lipid TypeNet Charge (pH 7.4)K8 Binding AffinityPrimary Application
Phosphatidylcholine (PC)Zwitterionic (0)WeakNegative control in binding assays[1].
Phosphatidylethanolamine (PE)Zwitterionic (0)Moderate/StrongEV capture due to hydrogen bonding potential[1].
Phosphatidylserine (PS)Anionic (-1)Very Strong ( Kd​≈102 nM)Target for Extracellular Vesicle (EV) purification[1].
Phosphatidylglycerol (PG)Anionic (-1)Very StrongModel bacterial membrane assays[8].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify the integrity of the lipid bilayer and the specific action of the K8 peptide.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for this application because it directly measures the heat ( ΔH ) released or absorbed during K8-lipid binding. This allows us to separate the entropic contribution (counterion release) from the enthalpic contribution (hydrogen bonding and van der Waals forces)[2][4][8][9].

Step-by-Step Methodology:

  • Lipid Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of POPC/POPG (3:1 molar ratio) at a 10 mM total lipid concentration. Hydrate the lipid film in degassed ITC buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) and extrude 11 times through a 100 nm polycarbonate membrane.

  • Peptide Preparation: Dissolve K8 in the exact same degassed ITC buffer to a concentration of 0.5 mM. Crucial: Mismatched buffers will generate massive heats of dilution, masking the binding signal.

  • Instrument Setup: Load the LUV suspension into the calorimetric cell (typically ∼200μL ) and the K8 solution into the injection syringe. Set the temperature to 25°C.

  • Titration Parameters: Program the ITC to perform 25 injections of 2μL each, with a 150-second spacing between injections to allow the baseline to re-equilibrate.

  • Control Titration (Self-Validation): Titrate K8 into pure buffer (no lipids) to measure the heat of peptide dilution. Subtract this background from the raw LUV titration data.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract the association constant ( Ka​ ), stoichiometry ( N ), and enthalpy ( ΔH ).

Protocol 2: Calcein Vesicle Leakage Assay

Causality: To determine if K8 binding induces transient membrane defects or pores, we measure the release of an encapsulated fluorophore. Calcein is used because it self-quenches at high concentrations (>50 mM). When the membrane is disrupted by K8, calcein leaks into the surrounding buffer, dilutes, and fluoresces[8][10].

Workflow Prep 1. LUV Hydration (70 mM Calcein) Extrude 2. Extrusion (100 nm pores) Prep->Extrude Purify 3. SEC Purification (Remove Free Dye) Extrude->Purify Assay 4. K8 Addition (Monitor 520 nm) Purify->Assay Control 5. Triton X-100 (100% Lysis) Assay->Control

Caption: Step-by-step workflow for the calcein vesicle leakage assay.

Step-by-Step Methodology:

  • Encapsulation: Hydrate a POPG lipid film with a buffer containing 70 mM Calcein (pH adjusted to 7.4 with NaOH). Subject to 5 freeze-thaw cycles and extrude through a 100 nm filter.

  • Purification: Separate the calcein-loaded LUVs from unencapsulated calcein using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50 column) equilibrated with an iso-osmotic buffer (20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4).

  • Baseline Measurement: Dilute the purified LUVs to a final lipid concentration of 10μM in a fluorometer cuvette. Monitor baseline fluorescence for 5 minutes ( λex​=490 nm, λem​=520 nm).

  • Peptide Challenge: Inject K8 at varying Peptide-to-Lipid (P/L) ratios (e.g., 1:100 to 1:10). Record the increase in fluorescence over 30 minutes.

  • Maximum Leakage (Self-Validation): Add 0.1% (v/v) Triton X-100 to completely solubilize the vesicles. The resulting fluorescence represents 100% leakage ( Fmax​ ).

  • Calculation: Calculate percentage leakage as: Fmax​−F0​Ft​−F0​​×100 , where Ft​ is fluorescence at time t , and F0​ is the baseline fluorescence.

References

  • Electrostatic Induction of Lipid Asymmetry | Journal of the American Chemical Society. American Chemical Society (ACS).[Link]

  • Peripheral adsorption of polylysine on one leaflet of a lipid bilayer reduces the lipid diffusion of both leaflets. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • Interaction of Polylysines with the Surface of Lipid Membranes: The Electrostatic and Structural Aspects. Advances on Planar Lipid Bilayers and Liposomes.[Link]

  • Raman spectroscopic study of the interaction of poly-L-lysine with dipalmitoylphosphatidylglycerol bilayers. Biophysical Journal (PMC).[Link]

  • Membrane interactions of peptides representing the polybasic regions of three Rho GTPases are sensitive to the distribution of arginine and lysine residues. Molecular Membrane Biology (Taylor & Francis).[Link]

  • Application of peptides with an affinity for phospholipid membranes during the automated purification of extracellular vesicles. Scientific Reports (PMC).[Link]

  • The cell-penetrating peptide TAT(48-60) induces a non-lamellar phase in DMPC membranes. Biochimica et Biophysica Acta (PubMed).[Link]

  • Atomistic Molecular Simulations Suggest a Kinetic Model for Membrane Translocation by Arginine-Rich Peptides. Lund University Publications.[Link]

  • Poly-l-lysines and poly-l-arginines induce leakage of negatively charged phospholipid vesicles and translocate through the lipid bilayer upon electrostatic binding to the membrane. Biophysical Chemistry (PubMed).[Link]

  • Isothermal titration calorimetry: Partition of amphiphilic molecules to lipid bilayers by isothermal titration calorimetry. Nature Reviews Methods Primers.[Link]

  • Contour diagram of DPPG in a mixture with poly(L-lysine). ResearchGate.[Link]

  • Comparative study on the interaction of cell-penetrating polycationic polymers with lipid membranes. Chemistry and Physics of Lipids (PubMed).[Link]

  • Small-Angle X-ray Scattering Studies of Peptide–Lipid Interactions. Wong Lab | UCLA.[Link]

  • Anion-Mediated Transfer of Polyarginine across Liquid and Bilayer Membranes. ResearchGate.[Link]

Sources

Methodological & Application

Solid-phase peptide synthesis (SPPS) protocol for H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of the polycationic peptide, H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octa-L-Lysine), utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth explanation of the chemical principles and practical considerations necessary for the successful synthesis of this challenging peptide sequence. The protocol covers resin selection, iterative amino acid coupling, final cleavage, and purification strategies, along with troubleshooting advice to mitigate common issues such as peptide aggregation.

Introduction: The Significance of Poly-Lysine Peptides and the SPPS Approach

Poly-L-lysine and other polycationic peptides are of significant interest in biomedical research and drug delivery due to their ability to interact with negatively charged molecules such as nucleic acids and cell membranes. Their applications range from gene transfection reagents to antimicrobial agents and drug carriers. The synthesis of well-defined, homogenous poly-lysine peptides is crucial for structure-activity relationship studies and the development of novel therapeutics.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the method of choice for the chemical synthesis of peptides.[1] In SPPS, the peptide chain is assembled stepwise while being covalently attached to an insoluble solid support (resin).[2] This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[3] The most widely used strategy in modern SPPS is the Fmoc/tBu approach, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[4]

The synthesis of homopolymeric peptides like octa-lysine presents unique challenges, primarily related to peptide aggregation on the solid support. This can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and a lower yield of the desired product. This protocol is designed to address these challenges through optimized reaction conditions and careful selection of reagents.

Materials and Reagents

For the successful synthesis of octa-lysine, it is imperative to use high-quality, peptide-synthesis-grade reagents and solvents.

Reagent/MaterialGradeRecommended Supplier
Fmoc-Lys(Boc)-OHPeptide Synthesis Grade
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)Peptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
PiperidineAnhydrous
N,N-Dimethylformamide (DMF)Anhydrous, Amine-Free
Dichloromethane (DCM)Anhydrous
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Dithiothreitol (DTT)Reagent Grade
Diethyl etherAnhydrous
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade
2-Chlorotrityl chloride (2-CTC) Resin100-200 mesh, 1% DVB

Note: The quality of DMF is critical for successful SPPS. Ensure it is amine-free to prevent premature Fmoc deprotection.[5]

Experimental Protocol: Step-by-Step Synthesis of Octa-L-Lysine

This protocol is designed for a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Selection and First Amino Acid Loading

The choice of resin is crucial as it determines the C-terminal functionality of the peptide and the conditions for final cleavage.[6] For the synthesis of a peptide with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice due to its high acid lability, which allows for mild cleavage conditions and minimizes side reactions.[5]

Procedure:

  • Resin Swelling: Place 2-CTC resin (0.1 mmol) in a reaction vessel. Add DCM (5 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.2 mmol, 2 equivalents) in DCM (3 mL). Add DIPEA (0.4 mmol, 4 equivalents) to the solution.

  • Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.[5]

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL).

Iterative Peptide Chain Elongation

The peptide chain is built by repeating a two-step cycle of Fmoc deprotection and amino acid coupling for each of the remaining seven lysine residues.[8]

The SPPS Cycle:

SPPS_Cycle start Fmoc-Lys(Boc)-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF & DCM Washes deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Lys(Boc)-OH, HBTU, DIPEA) wash1->coupling wash2 DMF & DCM Washes coupling->wash2 end_cycle Fmoc-(Lys(Boc))n-Resin wash2->end_cycle Repeat 7 times

Caption: Iterative cycle of Fmoc-SPPS for peptide chain elongation.

3.2.1. Fmoc Deprotection

The Fmoc group is removed using a secondary amine base, typically piperidine.[3]

Procedure:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Rationale: A two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the Fmoc groups, and the second, longer treatment drives the reaction to completion.

3.2.2. Amino Acid Coupling

The next protected amino acid is activated and coupled to the newly freed N-terminal amine. HBTU is a common and efficient coupling reagent that forms an activated HOBt ester, which then reacts with the amine.[7]

Procedure:

  • Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (3 mL). Add DIPEA (0.8 mmol, 8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates the presence of free primary amines and an incomplete reaction.

Troubleshooting Aggregation: For poly-lysine sequences, aggregation can be a significant issue, leading to poor yields. If aggregation is suspected (indicated by slow solvent drainage or a positive Kaiser test after extended coupling times), consider the following:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[9]

  • Use of Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl to the DMF can help disrupt secondary structures that lead to aggregation.[9]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions and help overcome aggregation-related issues.[10]

Final Cleavage and Deprotection

Once the synthesis of the octa-lysine sequence is complete, the peptide is cleaved from the resin, and the Boc side-chain protecting groups are removed simultaneously using a strong acid, typically TFA.[11] Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection of the Boc groups, preventing re-attachment to the peptide.[12]

Cleavage Cocktail:

ComponentVolume PercentagePurpose
Trifluoroacetic acid (TFA)95%Cleaves the peptide from the resin and removes Boc protecting groups.
Triisopropylsilane (TIS)2.5%Scavenger for carbocations.
Water2.5%Promotes cleavage and solvates the peptide.

Procedure:

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail fresh in a well-ventilated fume hood.

  • Add the cleavage cocktail (5 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail (1-2 mL) and combine the filtrates.

Peptide Precipitation and Purification

The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

Procedure:

  • Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

  • A white precipitate of the peptide should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage by-products.

  • Dry the peptide pellet under vacuum.

The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized octa-lysine peptide should be confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide.

Conclusion

This application note provides a robust and detailed protocol for the solid-phase synthesis of octa-L-lysine. By understanding the chemical principles behind each step and implementing the recommended procedures and troubleshooting strategies, researchers can successfully synthesize this and other challenging polycationic peptides for a wide range of applications in science and medicine. The key to success lies in the use of high-quality reagents, careful monitoring of reaction completion, and the implementation of strategies to mitigate peptide aggregation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N3-D-Lys(boc)-oh in Solid-Phase Peptide Synthesis (SPPS) Workflows.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126. (n.d.).
  • Timeline of introducing coupling reagents and additives in SPPS and.... (n.d.). ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). Beilstein Journals.
  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Resins for Solid Phase Peptide Synthesis | Reagents, Chemicals and Labware. (n.d.). Merck.
  • Resins for Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Efficient purification of the antimicrobial peptide ε-poly-L-lysine from microbial culture medium with continuous ion-exchange chromatography. (2024, July 1). ResearchGate.
  • ε-Poly-l-Lysine Peptide Chain Length Regulated by the Linkers Connecting the.... (n.d.). PMC - NIH.
  • Moss, J. A. (2005, June). Guide for resin and linker selection in solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.7. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. (2024, December 16). ACS Polymers Au.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). Thermo Fisher Scientific.
  • Total wash elimination for solid phase peptide synthesis. (2023, December 9). PMC - NIH.
  • Advanced SPPS. (2019, February 2). Polypeptide.
  • Method for identifying and characterizing polylysine compounds. (2017, August 24). Google Patents.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.).
  • Kennedy, A. (2026, March 23). Choosing the Right Peptide Synthesis Strategy for Late-Stage Development and Manufacturing. AmbioPharm.
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).
  • Enabling Sustainable Large-Scale SPPS Through Process Innovations. (2026, March 25). CPC Scientific.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate.
  • Extraction and purification of ε-poly-l-lysine from fermentation broth using an ethanol/ammonium sulfate aqueous two-phase system combined with ultrafiltration. (n.d.). RSC Publishing.
  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). (2014, January 23). Organic Letters.
  • Solid Phase Peptide Synthesis (SPPS) explained. (n.d.). Bachem.
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, March 12). Knowledge UChicago.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). PMC - NIH.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
  • Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives. (n.d.). PMC.

Sources

Application Note: Surface Functionalization of Gold Nanoparticles with Octalysine (K8) for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The functionalization of gold nanoparticles (AuNPs) with cell-penetrating peptides (CPPs) has revolutionized the intracellular delivery of impermeable therapeutics, including siRNA, plasmid DNA, and large proteins. Among cationic CPPs, the unmodified octalysine peptide (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH , or K8 ) offers distinct advantages for nanoscale drug formulation.

Unlike thiol-terminated peptides that form rigid covalent Au–S bonds, K8 interacts with citrate-capped AuNPs through a highly cooperative, dual-affinity mechanism. The polycationic nature of the eight lysine residues drives strong electrostatic adsorption onto the polyanionic citrate layer, while the primary ε-amino groups and the N-terminus undergo multivalent coordination directly with the gold surface[1]. This dynamic binding not only stabilizes the colloidal suspension but also yields a highly cationic surface charge (+30 to +45 mV) ideal for condensing negatively charged nucleic acids.

Biologically, K8-functionalized AuNPs exploit specific cellular trafficking pathways. While octaarginine (R8) often utilizes direct membrane translocation, K8 predominantly enters the cell via endocytosis. Once trapped in the acidic environment of the endolysosomal pathway (pH ~5.5), the extensive buffering capacity of the lysine amines triggers the "proton sponge" effect. This leads to osmotic swelling, endosomal membrane disruption, and the subsequent release of the AuNP cargo into the cytosol[2].

Pathway N1 Endocytosis of K8-AuNPs (Cell Membrane Binding) N2 Endosomal Entrapment (pH drops to ~5.5) N1->N2 N3 Protonation of K8 Amines (Proton Sponge Effect) N2->N3 N4 Osmotic Swelling & Membrane Disruption N3->N4 N5 Cytosolic Release (Therapeutic Delivery) N4->N5

Mechanism of K8-mediated endosomal escape via the proton sponge effect.

Experimental Workflow & Logical Design

The functionalization of AuNPs with K8 is a delicate thermodynamic process. The most critical failure point in this workflow is the transition phase during ligand exchange. If K8 is added slowly or at an insufficient concentration, the nanoparticle's zeta potential will temporarily rest at the isoelectric point (net zero charge). Without electrostatic repulsion, van der Waals forces will instantly cause irreversible aggregation (bridging flocculation).

Causality in Design: To prevent this, the protocol utilizes a rapid bolus injection of excess K8. This forces an immediate charge inversion from highly negative (citrate) to highly positive (K8), bypassing the neutral aggregation zone and maintaining colloidal stability[1].

Workflow A 1. Citrate-AuNPs (Negative, ~20nm) C 3. Charge Inversion & Amine Coordination A->C B 2. Octalysine (K8) Rapid Bolus Addition B->C D 4. Centrifugation (Remove free K8) C->D 12,000 x g E 5. K8-AuNPs (Positive, Stable) D->E Resuspend

Workflow for the electrostatic and multivalent amine-directed assembly of K8-AuNPs.

Step-by-Step Methodology

Phase 1: Synthesis of Precursor Citrate-Capped AuNPs (~15-20 nm)

Note: This size is optimal for endocytotic uptake and minimizes steric hindrance during K8 packing.

  • Preparation: Thoroughly clean all glassware with aqua regia (3 parts HCl : 1 part HNO₃), rinse extensively with ultra-pure water (18.2 MΩ·cm), and oven-dry.

  • Gold Reduction: Bring 50 mL of a 0.25 mM HAuCl₄ solution to a vigorous boil under continuous magnetic stirring.

  • Citrate Addition: Rapidly inject 0.5 mL of a 1% (w/v) sodium citrate tribasic solution.

  • Maturation: Continue boiling and stirring for 10–15 minutes. The solution will transition from pale yellow to dark blue, and finally to a brilliant ruby red.

  • Cooling: Remove from heat and continue stirring until the solution reaches room temperature.

  • Self-Validation Checkpoint: Measure the UV-Vis absorbance. A sharp Surface Plasmon Resonance (SPR) peak at exactly 518–520 nm confirms monodisperse ~15 nm particles[1].

Phase 2: K8 Peptide Functionalization
  • Peptide Preparation: Dissolve H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH in RNase-free water to a concentration of 10 mg/mL. Adjust the pH to 6.5 using 0.1 M NaOH if necessary.

  • pH Adjustment of AuNPs: Adjust 10 mL of the synthesized citrate-AuNP solution to pH 6.5. Causality: At pH 6.5, the lysine amines are fully protonated, maximizing electrostatic attraction to the gold surface[1].

  • Rapid Ligand Exchange: While stirring the AuNP solution vigorously (800 rpm), rapidly inject a bolus of 100 µL of the K8 peptide solution.

  • Incubation: Allow the solution to stir continuously for 2 hours at room temperature to ensure maximum surface packing and displacement of weakly bound citrate.

  • Self-Validation Checkpoint: The solution must remain ruby red. A shift to a purple or blue hue indicates that the peptide concentration was too low, resulting in charge-neutralization-induced aggregation.

Phase 3: Purification and Recovery
  • First Wash: Transfer the K8-AuNP solution to centrifuge tubes and spin at 12,000 × g for 15 minutes at 4°C.

  • Decantation: Carefully remove the clear supernatant, which contains the unbound excess K8 peptide.

  • Resuspension: Resuspend the soft, dark red pellet in 10 mL of ultra-pure water using mild sonication (bath sonicator) for 5 seconds.

  • Second Wash: Repeat the centrifugation and resuspension steps to ensure complete removal of free peptide.

  • Storage: Store the functionalized K8-AuNPs at 4°C. Do not freeze, as ice crystal formation will irreversibly aggregate the nanoparticles.

Quantitative Characterization Metrics

To ensure the trustworthiness and reproducibility of the synthesized K8-AuNPs, the following parameters must be verified post-purification. A successful functionalization will yield the metrics outlined in the table below:

Analytical ParameterPrecursor (Citrate-AuNPs)Product (K8-AuNPs)Diagnostic Significance
Hydrodynamic Diameter (DLS) 18 – 22 nm25 – 32 nmAn increase of ~5-10 nm confirms the formation of the K8 peptide corona.
Zeta Potential -35 mV to -45 mV+30 mV to +45 mVComplete charge inversion confirms successful multivalent amine/electrostatic coating.
SPR Peak (λ_max) 518 – 520 nm522 – 526 nmA slight red-shift (~4-6 nm) indicates a change in the local refractive index at the gold surface without aggregation[1].
Polydispersity Index (PDI) < 0.10< 0.15Maintains a narrow size distribution; >0.2 indicates bridging flocculation.
Colloidal Stability (pH) Stable at pH > 5Stable at pH 4 – 9K8-AuNPs resist aggregation in acidic endosomal conditions due to amine buffering.

References

  • Conformational Change Induced Reversible Assembly/Disassembly of Poly-l-lysine-Functionalized Gold Nanoparticles The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • pH-triggered endosomal escape of pore-forming Listeriolysin O toxin-coated gold nanoparticles Journal of Nanobiotechnology (via PMC) URL:[Link]

  • Gold Nanoparticles Stabilized with MPEG-Grafted Poly(l-lysine): in Vitro and in Vivo Evaluation of a Potential Theranostic Agent Bioconjugate Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Surface Functionalization with Octalysine (K8) for Enhanced Primary Cell Adhesion

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Culturing primary cells—such as cortical neurons, glial cells, and primary endothelial cells—presents a significant challenge due to their fastidious nature and poor adherence to standard, negatively charged tissue culture plastics or glass coverslips (1)[1]. To overcome this electrostatic repulsion, surfaces are routinely functionalized with polycationic polymers.

While high-molecular-weight poly-lysine (70–150 kDa) is the industry standard, utilizing defined short-chain oligopeptides like Octalysine (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, or K8​ ) provides distinct biochemical advantages. Octalysine offers a precise molecular weight, zero batch-to-batch polymer dispersity, and specific receptor-mediated interaction profiles.

Causality of Adhesion: The eight protonated ϵ -amino groups of the K8​ peptide create a dense, localized positive charge under physiological conditions. This net positive charge interacts with the negatively charged cell membrane, promoting an electrostatic attraction that facilitates initial cell attachment (2)[2]. Beyond simple charge interactions, research has demonstrated that octalysine specifically promotes cell adhesion through targeted binding with cell-surface Heparan Sulfate Proteoglycans (HSPGs) and integrins, initiating robust focal adhesion signaling pathways required for long-term cell survival (3)[3].

Mechanism of Action

Mechanism Cell Primary Cell Membrane Anionic Cell Membrane (Sialic Acid & HSPGs) Cell->Membrane expresses Octalysine Octalysine (K8) Peptide (Protonated Amines, + Charge) Membrane->Octalysine Electrostatic Attraction & HSPG Binding Substrate Culture Substrate (Glass / Polystyrene) Octalysine->Substrate Adsorbed via Ionic/Hydrophobic Bonds

Caption: Mechanism of Octalysine (K8) mediated primary cell adhesion to culture substrates.

Quantitative Parameters for Coating Optimization

To ensure a reproducible and self-validating protocol, the physical parameters of the coating process must be strictly controlled. The table below synthesizes the optimal quantitative conditions required for functionalizing standard tissue culture surfaces with polycationic peptides.

ParameterRecommended ValueRationale / Causality
Working Concentration 50 µg/mLProvides sufficient peptide density without leaving excessive unbound residue that requires exhaustive washing (2)[2].
Volume per Surface Area 0.15 mL/cm²Ensures complete meniscus coverage across the well or coverslip, preventing dry spots where cells will fail to adhere (4)[4].
Minimum Peptide Density 7.5 µg/cm²The absolute thermodynamic threshold required to overcome the electrostatic repulsion of the bare substrate (5)[5].
Incubation Time 1 to 2 hours (at 37°C)Allows sufficient time for the equilibrium of peptide adsorption to the polystyrene/glass surface (4)[4].
Wash Cycles 3 to 4 rinsesCrucial step to remove unbound K8​ , which is highly toxic to primary cells in suspension (2)[2].

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve lyophilized H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH in a sterile 0.1 M Borate Buffer (pH 8.5) to a stock concentration of 1 mg/mL.

    • Expert Insight (Causality): While double-distilled water (ddH2O) is commonly used, its naturally acidic pH (< 6.0) reduces coating efficiency. Utilizing a high-pH borate buffer (pH 8.5) deprotonates the silanol groups on glass and oxidized groups on treated plastics, maximizing the negative charge of the substrate. This drives a much stronger electrostatic deposition of the positively charged octalysine (5)[5].

  • Working Solution: Dilute the stock solution 1:20 in sterile tissue culture-grade water to achieve a final working concentration of 50 µg/mL (2)[2].

Phase 2: Surface Coating
  • Dispensing: Add the working solution to the culture vessels, ensuring a minimum volume of 0.15 mL per cm² of surface area (4)[4].

  • Distribution: Gently rock the plates in a figure-eight motion to ensure an even coating and eliminate dry spots.

  • Incubation: Incubate the coated vessels at 37°C in a humidified incubator for 1 to 2 hours to allow for complete peptide adsorption.

Phase 3: Critical Washing & Aspiration
  • Aspiration: Carefully aspirate the octalysine solution from the vessel using a vacuum manifold.

  • Washing (CRITICAL): Wash the surface 3 to 4 times with sterile tissue culture-grade water or DPBS.

    • Expert Insight (Causality): This is the most critical step for cell viability. Unbound polycationic peptides will rapidly bind to the cell membrane of suspended cells during seeding. This interaction disrupts the lipid bilayer, causing severe cytotoxicity and preventing the cells from ever reaching the substrate (2)[2].

Phase 4: Drying & Storage
  • Drying: Leave the plates open (or with lids ajar) in a laminar flow hood for at least 2 hours to dry completely (4)[4].

    • Expert Insight (Causality): Evaporation forces the peptide to lay flat against the substrate, maximizing the presentation of the cationic amine groups to the cellular environment.

  • Storage: Coated plates can be used immediately or sealed with Parafilm and stored at 4°C for up to two weeks.

Experimental Workflow

Workflow Prep 1. Reagent Prep Dilute K8 to 50 µg/mL Coat 2. Surface Coating Incubate 1-2 hours Prep->Coat Wash 3. Critical Washing Rinse 3x with sterile H2O Coat->Wash Dry 4. Drying Air dry in hood >2h Wash->Dry Seed 5. Cell Seeding Plate primary cells Dry->Seed

Caption: Step-by-step workflow for coating tissue culture plates with Octalysine.

Troubleshooting & Self-Validation

A robust protocol must be a self-validating system. Before committing precious primary cells to the newly coated plates, perform the following quality control check:

  • Visual Meniscus Test (Self-Validation): A properly coated and dried plate will exhibit altered surface tension. When adding the final DPBS wash or the initial cell culture media, the liquid should spread evenly across the well rather than beading up. This confirms the successful transition from a hydrophobic plastic to a hydrophilic, peptide-functionalized surface.

  • Cell Clumping Post-Seeding: If primary cells clump together rather than adhering to the plate, this is a hallmark sign of free, unbound octalysine in the media. Ensure that the 3-4x washing step is strictly adhered to in future batches.

  • Enantiomer Selection: Note that H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is standardly the L-enantiomer, which is susceptible to cellular proteases. This is ideal if the cells need to eventually remodel their matrix. For long-term cultures requiring a permanent electrostatic scaffold, substituting with the D-enantiomer (Octa-D-lysine) prevents enzymatic degradation (2)[2].

References

  • BenchChem. (2025). Application Notes and Protocols for Poly-D-Lysine in Cell Culture. Retrieved from: 2

  • Neuvitro. Polylysine coating | protocol | plate slid coverslip. Retrieved from:5

  • Khalil, I. A., et al. (2008). Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins. ResearchGate. Retrieved from:3

  • Neuvitro. Poly-d-lysine coating | protocols | for slide coverslip. Retrieved from:4

  • Frontiers in Cellular Neuroscience. (2023). A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro. Retrieved from: 1

Sources

Application Note: Engineering Covalently Crosslinked Antimicrobial Hydrogel Coatings Utilizing Octalysine (K8)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antimicrobial coatings for medical devices and wound dressings is a critical frontier in preventing biofilm-associated infections. While high-molecular-weight polylysine is commonly utilized for its bactericidal properties, its inherent polydispersity often leads to inconsistent crosslinking densities and variable mammalian cytotoxicity.

This application note details a highly reproducible, self-validating protocol for the fabrication of antimicrobial hydrogel coatings using Octalysine (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, K8) and Hyaluronic Acid (HA) . By leveraging the precise stoichiometry of the K8 oligopeptide, researchers can engineer a contact-killing hydrogel network with predictable mechanical properties, zero leaching, and potent efficacy against both Gram-positive and Gram-negative pathogens.

Mechanistic Rationale: The Causality of Design

The Macromolecular Matrix: Hyaluronic Acid (HA)

Hyaluronic acid is selected as the hydrogel backbone due to its exceptional biocompatibility and intrinsic resistance to nonspecific protein adsorption (anti-fouling). More importantly, its repeating disaccharide units provide a high density of carboxyl (-COOH) groups, which serve as the primary anchoring sites for covalent crosslinking .

The Antimicrobial Crosslinker: Octalysine (K8)

K8 is a synthetic, monodisperse polycationic octapeptide. Unlike traditional crosslinkers that offer no biological function, K8 serves a dual purpose:

  • Structural Crosslinking: K8 possesses exactly nine primary amines (one N-terminal α -amine and eight side-chain ϵ -amines). This allows a single K8 molecule to bridge multiple HA chains, forming a robust 3D network.

  • Contact-Killing Efficacy: The protonated amines of K8 exert a strong electrostatic attraction toward the negatively charged teichoic acids and lipopolysaccharides of bacterial membranes, leading to localized membrane disruption and rapid cell lysis .

MOA K8 Octalysine (K8) Polycationic Peptide Electrostatic Electrostatic Attraction K8->Electrostatic BactMembrane Bacterial Membrane (Negatively Charged) BactMembrane->Electrostatic Accumulation Surface Accumulation & Insertion Electrostatic->Accumulation Disruption Membrane Disruption (Pore Formation) Accumulation->Disruption Death Bacterial Cell Death (Lysis) Disruption->Death

Mechanism of Action: Electrostatic targeting and disruption of bacterial membranes by Octalysine (K8).

Experimental Workflow & Self-Validating Protocols

A protocol is only as reliable as its internal controls. To ensure the hydrogel is actively contact-killing rather than passively leaching unreacted peptide, this workflow integrates orthogonal chemical and biological validation steps.

Workflow Prep Substrate Activation (O2 Plasma) Mix Co-deposition & Mixing (Spin-Coating) Prep->Mix SolA HA + EDC/NHS (MES Buffer, pH 5.5) SolA->Mix SolB K8 Peptide Solution (Aqueous) SolB->Mix Crosslink Amide Bond Formation (In Situ Curing) Mix->Crosslink Wash Stringent Washing (Remove Byproducts) Crosslink->Wash QC Self-Validating QC (Chemical & Biological) Wash->QC

Self-validating workflow for the fabrication of covalently crosslinked HA-K8 hydrogel coatings.

Reagents & Materials
  • Sodium Hyaluronate (HA): MW ~100 kDa.

  • Octalysine (K8): H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (TFA salt removed, >95% purity).

  • Crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

  • Buffers: 0.1 M MES buffer (pH 5.5) and 1X PBS (pH 7.4).

Step-by-Step Methodology
Phase 1: Substrate Activation and Solution Preparation

Causality Check: EDC requires a slightly acidic environment to efficiently form the active O-acylisourea intermediate. Using PBS at this stage would result in rapid, unproductive hydrolysis of EDC .

  • Substrate Preparation: Treat titanium or glass substrates with O2​ plasma for 2 minutes. Why? This increases surface energy and generates reactive hydroxyl groups, ensuring the hydrogel physically anchors to the substrate.

  • HA Activation: Dissolve HA in 0.1 M MES buffer (pH 5.5) to a final concentration of 2% (w/v). Add EDC and NHS at a molar ratio of 1:4:4 (HA carboxylates : EDC : NHS). Stir at room temperature for 15 minutes. Why NHS? The O-acylisourea intermediate is highly unstable. NHS converts it into a semi-stable amine-reactive NHS-ester, extending the crosslinking half-life from seconds to hours.

Phase 2: In Situ Crosslinking and Coating Deposition
  • K8 Addition: Dissolve K8 in ultra-pure water. Rapidly mix the K8 solution into the activated HA solution to achieve a final K8 concentration of 0.5% (w/v).

  • Spin-Coating: Immediately dispense 200 µL of the HA-K8 mixture onto the activated substrate. Spin-coat at 1500 RPM for 30 seconds to ensure a uniform thin film.

  • Curing: Transfer the coated substrates to a humidified incubator at 37°C for 4 hours to drive the amide bond formation to completion.

Phase 3: Stringent Washing and Self-Validation

Causality Check: Unreacted EDC, NHS, and the urea byproduct can cause severe cytotoxicity, masking the true biocompatibility of the coating. 6. Washing: Submerge the coated substrates in a continuous flow of 1X PBS (pH 7.4) for 24 hours, changing the buffer every 8 hours. 7. Chemical Validation (TNBS Assay): Sample the final wash buffer and react it with 2,4,6-trinitrobenzene sulfonic acid (TNBS). A lack of absorbance at 335 nm confirms that 100% of the unreacted K8 has been successfully washed away, validating that any observed antimicrobial activity is due to the covalently bound network. 8. Biological Validation (Diffusion vs. Contact): Place the hydrogel on an agar plate inoculated with Staphylococcus aureus ( 106 CFU/mL). A properly crosslinked HA-K8 hydrogel must exhibit a Zone of Inhibition (ZOI) of exactly 0 mm (proving zero leaching). Subsequently, perform Live/Dead fluorescence microscopy directly on the hydrogel surface; it must show >99% propidium iodide (red) staining, proving contact-mediated membrane disruption.

Data Presentation & Expected Outcomes

The integration of K8 into the HA network fundamentally alters the physicochemical properties of the hydrogel. Table 1 summarizes the expected quantitative parameters, serving as a benchmark for quality control.

Table 1: Expected Physicochemical and Biological Parameters of HA-K8 Hydrogel Coatings

ParameterHA Control (Uncrosslinked)HA-K8 (Low Density, 0.1% K8)HA-K8 (High Density, 0.5% K8)Validation Implication
Crosslinking Efficiency N/A> 85%> 92%Confirms covalent amide bond formation.
Water Contact Angle ~25°~45°~60°Validates integration of the amphiphilic K8 peptide.
Swelling Ratio (Q) Dissolves~25~15Higher crosslinking density restricts water uptake.
Zone of Inhibition 0 mm0 mm0 mmValidates the non-leaching (covalently locked) nature.
Surface Bactericidal Efficacy < 5%> 80%> 99.9%Confirms the contact-killing mechanism of action.

References

  • Injectable ε-poly-lysine/hyaluronic acid hydrogel for targeted prevention of cardiovascular implantable electronic device pocket infections. Biomaterials Research, 2023. URL:[Link]

  • Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ACS Applied Bio Materials, 2022. URL:[Link]

  • Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations. Chemical Physics Reviews, 2023. URL:[Link]

  • Antibacterial polylysine˗containing hydrogels for hemostatic and wound healing applications: Preparation methods, current advances and future perspectives. Biomaterials Science, 2024. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting and Preventing H-(Lys)₈-OH Aggregation in PBS Buffer

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide addresses a common yet critical challenge in the laboratory: the aggregation of the highly cationic peptide, H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (octa-L-lysine or (Lys)₈), in Phosphate-Buffered Saline (PBS). Understanding the underlying physicochemical interactions is paramount to preventing this issue and ensuring the validity of your experimental results. This document provides in-depth, evidence-based solutions and troubleshooting protocols.

FAQ 1: The Core Problem - Why Is My H-(Lys)₈-OH Aggregating in PBS?

Answer: The aggregation of H-(Lys)₈-OH in PBS is not surprising when you consider the molecular interactions at play. While seemingly a simple dissolution, it's a complex interplay of electrostatic forces.

The primary cause is the strong electrostatic interaction between the positively charged peptide and the negatively charged phosphate ions in the buffer. Here's a breakdown of the mechanism:

  • Polycationic Nature of Octa-L-lysine: The peptide H-(Lys)₈-OH consists of eight lysine residues. At the physiological pH of PBS (~7.4), the side-chain amino group of each lysine is protonated, giving the peptide a high net positive charge (+8). This high charge density typically leads to strong electrostatic repulsion between peptide chains, keeping them in an extended, soluble conformation[1][2].

  • The Role of Phosphate Ions: PBS contains dibasic (HPO₄²⁻) and monobasic (H₂PO₄⁻) phosphate ions. These polyvalent anions can act as "bridges" or cross-linking agents between the positively charged lysine side chains on different peptide molecules[3].

  • Charge Neutralization and Aggregation: The binding of phosphate ions neutralizes the positive charges on the peptide chains. This screening effect dramatically reduces the electrostatic repulsion that keeps the peptides soluble, allowing weaker, attractive forces (like van der Waals forces and hydrogen bonding) to dominate, leading to self-association and aggregation[4][5]. This can sometimes result in the formation of ordered β-sheet structures, a common feature of peptide aggregates[6].

The diagram below illustrates this charge-neutralization-driven aggregation mechanism.

cluster_1 In PBS (Aggregation Prone) Lys1 H-(Lys)₈-OH (+8) Lys2 H-(Lys)₈-OH (+8) Lys3 H-(Lys)₈-OH Phosphate Phosphate Ions (HPO₄²⁻) Lys3->Phosphate Ionic Interaction Lys4 H-(Lys)₈-OH Lys4->Phosphate Ionic Interaction Aggregate Insoluble Aggregate Phosphate->Aggregate Charge Neutralization & Cross-linking

Caption: Mechanism of phosphate-induced (Lys)₈ aggregation.
FAQ 2: Proactive Prevention - What is the Best Practice for Dissolving H-(Lys)₈-OH?

Answer: The proper initial dissolution of a peptide is the most critical step in preventing aggregation. Never directly dissolve a lyophilized cationic peptide powder into a high-ionic-strength, phosphate-containing buffer.

Follow this validated, step-by-step protocol for optimal results.

Experimental Protocol: Recommended Dissolution Workflow
  • Pre-dissolution Steps:

    • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide[7][8].

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom[9].

  • Initial Solubilization (The Critical Step):

    • For a highly basic and hydrophilic peptide like H-(Lys)₈-OH, the best initial solvent is sterile, high-purity water (e.g., Milli-Q or WFI)[10].

    • Add a small volume of water to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • If the peptide does not readily dissolve in water, which is unlikely for (Lys)₈ but possible, use a dilute acidic solution. A sterile 10% acetic acid solution is a good choice. Add it dropwise until the peptide dissolves fully[8][11]. The acidic environment ensures all lysine side chains are fully protonated, maximizing solubility.

  • Dilution into Final Buffer:

    • Once you have a clear, concentrated stock solution, slowly add it dropwise to your final, vortexing buffer to achieve the desired working concentration[8].

    • Crucially, consider using an alternative to standard PBS for your final buffer (see FAQ 4).

  • Verification and Storage:

    • Visually inspect the final solution. It should be completely clear and free of particulates. If it appears cloudy or opalescent, aggregation has occurred[9].

    • For short-term storage, keep the solution at 2-8°C. For long-term storage, it is recommended to aliquot the concentrated stock solution and store it at -20°C or -80°C[12]. Avoid repeated freeze-thaw cycles[7].

The following workflow diagram summarizes this best-practice approach.

start Start: Lyophilized H-(Lys)₈-OH equilibrate Equilibrate Vial to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge test_sol Test Small Aliquot First (Recommended) centrifuge->test_sol dissolve_h2o Dissolve in Sterile Water test_sol->dissolve_h2o Yes check_clarity1 Is Stock Solution Clear? dissolve_h2o->check_clarity1 dissolve_acid If Insoluble, Use Dilute Acetic Acid dilute Slowly Add Stock to Final Buffer dissolve_acid->dilute check_clarity1->dissolve_acid No check_clarity1->dilute Yes check_clarity2 Is Final Solution Clear? dilute->check_clarity2 end_good Ready for Use & Storage check_clarity2->end_good Yes end_bad Aggregation Occurred: Troubleshoot (See FAQ 3) check_clarity2->end_bad No

Caption: Recommended workflow for dissolving H-(Lys)₈-OH.
FAQ 3: Troubleshooting - What Buffer Alternatives and Additives Can I Use?

Answer: If you are bound to a near-physiological pH and ionic strength but are seeing aggregation, modifying or replacing PBS is the most effective strategy.

Buffer Alternatives to Standard PBS

The key is to replace the polyvalent phosphate anion with a monovalent or zwitterionic buffering agent. This eliminates the primary cause of cross-linking.

Buffer SystemTypical CompositionKey IonProsCons
Standard PBS 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 137 mM NaCl, 2.7 mM KCl, pH 7.4HPO₄²⁻ / H₂PO₄⁻Physiologically relevant, widely used.High risk of aggregation for polycationic peptides.
HEPES-Buffered Saline (HBS) 20-25 mM HEPES, 150 mM NaCl, pH 7.4ZwitterionicExcellent buffering capacity at pH 7-8. Zwitterionic nature minimizes ionic cross-linking[13].More expensive than PBS.
Tris-Buffered Saline (TBS) 25-50 mM Tris, 150 mM NaCl, pH 7.4Tris (Cationic)Inexpensive and common. Less likely to cause aggregation than PBS.Buffering capacity is pH- and temperature-dependent. Tris is a primary amine and can react with certain reagents.
MOPS-Buffered Saline 20 mM MOPS, 150 mM NaCl, pH 7.4ZwitterionicGood buffering capacity around pH 7.2. Does not interact with most metal ions.Less common in cell-based assays than HEPES.

Recommendation: For applications requiring a physiological salt concentration, HEPES-Buffered Saline (HBS) is the superior choice for minimizing H-(Lys)₈-OH aggregation.

Stabilizing Excipients and Additives

If modifying the buffer is not possible, or for added security, certain excipients can be included to enhance solubility and prevent aggregation. These should be tested for compatibility with your specific assay.

ExcipientMechanism of ActionRecommended Starting Conc.Considerations & References
L-Arginine Acts as a "solubility enhancer." The guanidinium group can disrupt both electrostatic and hydrophobic interactions that lead to aggregation.50 - 500 mMHighly effective for many proteins and peptides. Can be combined with L-Glutamate.[13][14]
Trehalose / Sucrose These are osmolytes that thermodynamically stabilize the peptide's hydrated state, making self-association less favorable.5% - 10% (w/v)Generally biocompatible and non-interfering in many assays.[15]
Polysorbate 20 / 80 Non-ionic surfactants that prevent aggregation at interfaces (air-water, solid-water) and can solubilize hydrophobic patches.0.01% - 0.05% (v/v)May be less critical for hydrophilic (Lys)₈ unless it's part of a larger, more complex formulation. Can interfere with some assays.[16]
FAQ 4: Validation - How Can I Confirm My Peptide is Monomeric?

Answer: Visual clarity is a good first indicator, but it is not quantitative. To rigorously confirm that your H-(Lys)₈-OH solution is free of aggregates, you should employ biophysical characterization techniques.

Experimental Protocol: A Workflow for Validating Peptide Solution Quality
  • Turbidity Measurement (UV-Vis Spectrophotometry):

    • Principle: A quick, simple method to quantify the degree of aggregation. Aggregates scatter light, leading to an apparent increase in absorbance.

    • Method:

      • Blank the spectrophotometer with the exact buffer used for your peptide solution.

      • Measure the absorbance of your peptide solution at a wavelength where the peptide itself does not absorb, typically between 340 nm and 600 nm.

      • An absorbance reading significantly above the baseline (e.g., >0.05 AU) indicates the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS):

    • Principle: DLS is the gold standard for measuring the size distribution of particles in a solution. It provides direct evidence of the presence of aggregates.

    • Method:

      • Filter your sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) into a clean DLS cuvette.

      • Equilibrate the sample to the desired temperature in the DLS instrument.

      • Perform the measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • Interpretation: A monomeric (Lys)₈ solution should show a single, narrow peak corresponding to a small hydrodynamic radius. The presence of larger species (e.g., >10 nm) or a high PDI (>0.2) is a clear indication of aggregation[15].

  • Circular Dichroism (CD) Spectroscopy:

    • Principle: CD measures the secondary structure of the peptide. While monomeric (Lys)₈ in solution adopts a random coil conformation, aggregation is often associated with a transition to a β-sheet structure[1][17].

    • Method:

      • Acquire a CD spectrum of your peptide solution in the far-UV range (typically 190-250 nm).

      • A spectrum with a strong minimum around 200 nm is characteristic of a random coil.

      • The appearance of a minimum around 218 nm is a strong indicator of β-sheet formation and, by extension, aggregation.

This validation workflow provides a multi-faceted approach to ensuring the quality of your peptide solution.

start Prepared H-(Lys)₈-OH Solution visual Step 1: Visual Inspection start->visual check1 Is it Clear? visual->check1 turbidity Step 2: Turbidity Scan (UV-Vis @ 340nm) check2 Abs < 0.05? turbidity->check2 dls Step 3: Particle Size (Dynamic Light Scattering) check3 Single Peak? PDI < 0.2? dls->check3 cd Optional Step 4: Conformation (Circular Dichroism) check4 Random Coil Signature? cd->check4 check1->turbidity Yes result_bad Result: Aggregation Detected Re-evaluate Buffer/Protocol check1->result_bad No (Cloudy) check2->dls Yes check2->result_bad No (High Scatter) check3->cd Yes check3->result_bad No (Large Species/High PDI) result_good Result: Solution is Monomeric and Aggregate-Free check4->result_good Yes check4->result_bad No (β-sheet signal)

Caption: Workflow for validating the quality of a peptide solution.
References
  • Polylysine is a Proteostasis Network-Engaging Structural Determinant. (n.d.). PMC - NIH. [Link]

  • Poly-L-Lysine. (n.d.). Ted Pella. [Link]

  • Influence of pH and Surface Chemistry on Poly-L-Lysine Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring. (2015). ResearchGate. [Link]

  • Influence of pH and Surface Chemistry on Poly(L-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring. (2015). PubMed. [Link]

  • Features of ε-Polylysine / Antimicrobial, aggregation, adsorption, dispersion. (n.d.). JNC. [Link]

  • Induction of Aggregation and of the Release Reaction in Human Platelets by Polylysine. (2009). Karger Publishers. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (2005). ScienceDirect. [Link]

  • General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics. [Link]

  • Visualizing the Interaction between Poly-l-lysine and Poly(acrylic acid) Microgels Using Microscopy Techniques: Effect of Electrostatics and Peptide Size. (2006). Langmuir. [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. [Link]

  • Preventing Protein Aggregation: Insights and Strategies. (2026). BioPharmaSpec. [Link]

  • The Diastereomeric Assembly of Polylysine Is the Low-Volume Pathway for Preferential Formation of β-Sheet Aggregates. (2004). Journal of the American Chemical Society. [Link]

  • Preventing Protein Aggregation. (2014). Biozentrum, University of Basel. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. [Link]

  • pH dependence of the assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes. (2018). RSC Publishing. [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. [Link]

  • Influence of pH and Surface Chemistry on Poly(l-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring. (2015). ACS Publications. [Link]

  • Fibril-shaped aggregates of doxorubicin with poly-l-lysine and its derivative. (2016). RSC Publishing. [Link]

  • The Chemistry of Polylysine: Properties and Applications for Industrial Buyers. (n.d.). Noah Technologies. [Link]

  • Poly-L-Lysine-Induced Morphology Changes in Mixed Anionic/Zwitterionic and Neat Zwitterionic-Supported Phospholipid Bilayers. (2013). PMC - NIH. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Poly-lysine Types for Biomedical Applications. (n.d.). Merck Millipore. [Link]

  • High Concentration Solubility and Stability of ɛ-poly-l-lysine in an Ammonium-Based Ionic Liquid: A Suitable Media for Polypeptide Packaging and Biomaterial Preparation. (2018). PubMed. [Link]

  • The influence of poly(L-lysine) on phospholipid polymorphism. Evidence that electrostatic polypeptide-phospholipid interactions can modulate bilayer/non-bilayer transitions. (1980). PubMed. [Link]

  • Slide Preparation Supplies for making and storing 150 poly-l-lysine coated slides. (n.d.). Schoolnik Lab, Stanford University. [Link]

  • Fibril-shaped aggregates of doxorubicin with poly-L-lysine and its derivative. (2016). ResearchGate. [Link]

  • Poly-L-lysine Solution(10×). (n.d.). Elabscience. [Link]

  • Phosphorylation as a Tool To Modulate Aggregation Propensity and To Predict Fibril Architecture. (2017). PMC - NIH. [Link]

  • Poly-L-lysine dissolves fibrillar aggregation of the Alzheimer beta-amyloid peptide in vitro. (2002). PubMed. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

  • Polyphosphate attachment to lysine repeats is a non-covalent protein modification. (2024). PubMed. [Link]

  • AMPHIPHILIC COPOLYMERS REDUCE AGGREGATION OF UNFOLDED LYSOZYME MORE EFFECTIVELY THAN POLYETHYLENE GLYCOL. (2010). PMC - NIH. [Link]

  • Poly-L-Lysine coating issue. (2012). ResearchGate. [Link]

  • Poly(L-lysine)-induced aggregation of single-strand oligo-DNA-modified gold nanoparticles. (2009). PubMed. [Link]

  • Poly(L-lysine)-induced aggregation of single-strand oligo-DNA-modified gold nanoparticles. (2009). Semantic Scholar. [Link]

  • Modulating the poly-L-lysine structure through the control of the protonation-deprotonation state of L-lysine. (2021). ResearchGate. [Link]

  • A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro. (2023). Frontiers. [Link]

  • Polylysine. (n.d.). Wikipedia. [Link]

  • Is there something like an optimal "anti-aggregation" buffer? (2014). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Serum Stability of Octalysine (K8) Polyplexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for oligopeptide-mediated nucleic acid delivery. This resource is designed for drug development professionals and application scientists working with H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octalysine, K8) polyplexes.

While K8 is an excellent cell-penetrating peptide (CPP) and DNA/RNA condensing agent, its short chain length often results in poor stability when exposed to physiological fluids. Below, we dissect the thermodynamic causality of this instability and provide field-proven, self-validating protocols to engineer robust delivery vectors.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why do my K8/nucleic acid polyplexes aggregate and lose transfection efficiency in 10% FBS?

The Causality: The binding between the cationic primary amines of the K8 peptide and the anionic phosphate backbone of nucleic acids is driven by electrostatic interactions and the entropic release of counterions. Because K8 is a short oligomer (only 8 repeating units), it lacks the high cooperative binding affinity seen in longer polylysines (e.g., K32) 1. When introduced to serum, negatively charged proteins (such as albumin and globulins) competitively bind to the K8 peptides. This polyanion competition disrupts the polyplex, leading to premature DNA/RNA release, subsequent nuclease degradation, and salt-induced colloidal aggregation 2.

Q2: How can I chemically modify K8 to prevent premature dissociation without increasing the overall peptide length?

The Solution: You must alter the thermodynamic stability of the complex without relying solely on electrostatic length. The three most effective strategies are:

  • Thiol-Mediated Disulfide Crosslinking: By synthesizing K8 with terminal cysteine residues (e.g., Cys-K8-Cys), the peptides will spontaneously form intermolecular disulfide bonds in the oxidative extracellular environment. This effectively "locks" the polyplex together, vastly improving serum stability. Upon endocytosis, the highly reductive intracellular environment (driven by glutathione) cleaves these bonds, ensuring efficient payload release 3.

  • Steric Shielding (PEGylation): Conjugating Polyethylene Glycol (PEG) to the K8 peptide (PEG-K8) creates a dense hydrophilic corona around the polyplex. This steric barrier physically prevents serum proteins from accessing and displacing the K8 core 4.

  • Hydrophobic Modification: Grafting lipid tails (e.g., stearic acid) to the K8 peptide promotes hydrophobic collapse during polyplex formation, squeezing out water and creating a highly compact, serum-resistant core [[5]]().

Q3: Does PEGylation completely solve the problem, or does it introduce new variables?

The Causality: While PEGylation drastically improves colloidal stability and prevents opsonization, it introduces the "PEG Dilemma." The same steric shield that prevents protein binding also prevents the polyplex from interacting with the anionic cell membrane, severely reducing cellular uptake and endosomal escape 2. To overcome this, we recommend combining PEGylation with Cysteine crosslinking (e.g., PEG-Cys-K8-Cys), which allows for the use of lower PEG densities while maintaining high serum stability 3.

Part 2: Quantitative Data Summary

The following table synthesizes the expected physicochemical and biological outcomes when modifying K8 polyplexes (N/P ratio = 10) for serum applications.

Peptide ConstructModification TypeSerum Stability (t½ in 10% FBS)Relative Transfection Efficiency (vs. K8)Cytotoxicity Profile
H-K8-OH Unmodified< 15 minutes1.0x (Baseline)Low
PEG(5k)-K8 Steric Shielding> 12 hours0.3x (Reduced uptake)Very Low
Cys-K8-Cys Disulfide Crosslinking> 6 hours5.5x (Enhanced release)Low
PEG-Cys-K8-Cys Shielding + Crosslinking> 24 hours8.0x (Optimal balance)Very Low
Stearyl-K8 Hydrophobic Collapse> 8 hours4.2x (Enhanced entry)Moderate

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of unmodified versus crosslinked/PEGylated K8 polyplexes when exposed to physiological serum conditions.

G K8_Unmod Unmodified K8 Polyplex (Weak Electrostatics) Serum_Exposure Exposure to 10% FBS (Albumin, Polyanions) K8_Unmod->Serum_Exposure Degradation Premature Dissociation & Nuclease Degradation Serum_Exposure->Degradation Protein Competition Shielding Steric Shielding & Disulfide Locking Serum_Exposure->Shielding Resists Displacement K8_Mod Modified K8 Polyplex (PEGylated / Cys-Crosslinked) K8_Mod->Serum_Exposure Endocytosis Stable Circulation & Cellular Endocytosis Shielding->Endocytosis Protected Transit Release Reductive Cleavage (GSH) & Payload Release Endocytosis->Release Intracellular Environment

Mechanistic fate of unmodified vs. modified K8 polyplexes in serum-containing environments.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis and Crosslinking of Cys-K8-Cys Polyplexes

This protocol ensures the formation of stable, disulfide-locked polyplex micelles.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve lyophilized Cys-K8-Cys peptide in nuclease-free water to a concentration of 1 mg/mL. Critical: Do not use reducing agents (like DTT or TCEP) in this buffer.

  • Polyplex Formation: Add the peptide solution dropwise to a plasmid DNA (pDNA) solution (1 mg/mL in 10 mM HEPES, pH 7.4) to achieve an N/P ratio (Nitrogen/Phosphate) of 10. Vortex immediately for 10 seconds.

  • Oxidative Crosslinking: Incubate the mixture at room temperature for 24 hours open to the air (covered with a breathable membrane to prevent contamination). The ambient dissolved oxygen will catalyze the oxidation of the terminal thiols into intermolecular disulfide bonds 1.

  • Validation Checkpoint (DLS): Measure the size via Dynamic Light Scattering (DLS). A successful crosslinking will yield a monodisperse population (PDI < 0.2) with a hydrodynamic diameter of ~80-120 nm.

Protocol B: Self-Validating Serum Stability Gel Retardation Assay

This assay proves causality: it visually demonstrates whether your modification successfully prevents protein-induced DNA dissociation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare three sets of samples: (A) Naked pDNA, (B) Unmodified K8/pDNA polyplexes, and (C) Cys-K8-Cys/pDNA polyplexes.

  • Serum Incubation: Add Fetal Bovine Serum (FBS) to each sample to a final concentration of 50% (v/v). Incubate at 37°C for 4 hours.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide or GelRed. Run at 100V for 45 minutes.

  • Validation Checkpoint (The Logic Gate):

    • If Lane B (Unmodified K8) shows a smeared DNA band migrating down the gel (matching Lane A), then the serum proteins have successfully stripped the K8 from the DNA.

    • If Lane C (Modified K8) shows complete retention of fluorescence in the loading well, then your crosslinking/shielding has successfully resisted polyanion competition and maintained polyplex integrity [[3]]().

  • Reductive Release Verification: To prove the DNA is still viable and releasable, treat a duplicate of Sample C with 10 mM Dithiothreitol (DTT) for 30 minutes before running the gel. The disulfide bonds will cleave, and the DNA should migrate freely, proving the system is biologically responsive.

Part 5: References

  • Re-examination of Peptide-Sequence-Dependent Gene Expression of Cysteine-Installed Pegylated Oligolysine/DNA Complexes Source: ACS Omega URL:[Link]

  • HPMA-oligolysine copolymers for gene delivery: optimization of peptide length and polymer molecular weight Source: Biomaterials (NIH) URL:[Link]

  • Designed Peptide Assemblies for Efficient Gene Delivery Source: Langmuir URL:[Link]

  • Oligolysine-based coating protects DNA nanostructures from low-salt denaturation and nuclease degradation Source: Nature Communications (ResearchGate) URL:[Link]

  • Non-Viral Targeted Nucleic Acid Delivery: Apply Sequences for Optimization Source: Pharmaceutics (NIH) URL:[Link]

Sources

HPLC mobile phase optimization for H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Octalysine (K8) HPLC Optimization Support Center . As a Senior Application Scientist, I have designed this portal to address the unique chromatographic nightmares associated with highly basic, hyper-hydrophilic peptides.

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octalysine) presents a formidable analytical challenge: at an acidic mobile phase pH, it carries a +9 net charge (eight ϵ -amino groups + one α -amino N-terminus). This extreme charge density leads to zero retention on standard reversed-phase columns and severe peak tailing due to irreversible electrostatic binding with residual silanols.

Below, you will find our diagnostic engine, deep-dive FAQs explaining the mechanistic causality of these issues, and self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Engine: Method Selection

G Start Octalysine (K8) Analysis Q1 Is MS compatibility required? Start->Q1 HILIC Use HILIC Mode (Ammonium Formate / ACN) Q1->HILIC Yes IPRP Use IP-RP Mode (TFA or HFBA) Q1->IPRP No (UV only) Tailing Severe Peak Tailing? HILIC->Tailing IPRP->Tailing Silanol Increase Buffer Ionic Strength or use Mixed-Mode Column Tailing->Silanol Yes Optimize Optimize Gradient & Wash Tailing->Optimize No

Decision workflow for selecting HPLC mode and resolving peak tailing for Octalysine.

Core FAQs & Mechanistic Troubleshooting

Q1: Why does my synthetic Octalysine elute in the void volume on a standard C18 column with 0.1% Formic Acid? Mechanistic Causality: At pH 2–3, all nine amino groups on Octalysine are fully protonated. Formic acid is a weak ion-pairing agent and cannot sufficiently mask this massive localized positive charge. Consequently, the peptide remains hyper-hydrophilic. Thermodynamics dictate that it will prefer the polar mobile phase over partitioning into the hydrophobic C18 stationary phase, resulting in zero retention. Resolution: You must transition to strong perfluorinated ion-pairing agents (e.g., TFA or HFBA) to decrease hydrophilicity[1], or abandon reversed-phase entirely in favor of Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q2: How do I choose between Trifluoroacetic acid (TFA) and Heptafluorobutyric acid (HFBA) for Reversed-Phase (RP) retention? Mechanistic Causality: Ion-pairing agents operate by electrostatically binding their negatively charged anions to the peptide's positively charged residues. This neutralizes the charge and appends a hydrophobic "tail" that can interact with the C18 phase[1]. The degree of retention correlates directly with the hydrophobicity of the ion-pair reagent: Formic Acid < TFA < HFBA[3]. Because Octalysine is exceptionally polar, TFA often only provides marginal retention. HFBA, possessing a longer perfluorinated carbon chain, dramatically increases the hydrophobicity of the K8-HFBA complex, pulling it tightly into the stationary phase.

G K8 Octalysine (+9 Charge) Highly Hydrophilic Complex Neutral Ion-Pair Complex Increased Hydrophobicity K8->Complex Electrostatic Binding HFBA HFBA Anions (-) Hydrophobic Tail HFBA->Complex Charge Neutralization C18 C18 Stationary Phase (Retention) Complex->C18 Hydrophobic Partitioning

Mechanism of HFBA ion-pairing to enhance reversed-phase retention of highly basic Octalysine.

Q3: I am experiencing severe peak tailing and carryover between injections. How do I resolve this? Mechanistic Causality: Peak tailing for polybasic peptides is primarily driven by secondary electrostatic interactions between the +9 charged Octalysine and residual, unendcapped silanols (Si-O⁻) on the silica support. Even at low pH, a small fraction of silanols remains ionized, acting as a cation-exchange trap. Resolution: You must increase the ionic strength of the buffer to outcompete the peptide for silanol sites. Alternatively, switch to a mixed-mode cation-exclusion column (e.g., Primesep AP), which places basic groups on the silica surface to electrostatically repel the polylysine, entirely eliminating silanol-driven tailing[4].

Quantitative Data: Mobile Phase Additive Selection

To optimize your mobile phase, compare the empirical effects of different additives on Octalysine retention and detection.

AdditiveOptimal ConcentrationRelative Hydrophobicity (Retention)MS CompatibilityPeak Shape Effect
Formic Acid 0.1% (v/v)Very LowExcellentPoor (Severe Tailing)
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)ModeratePoor (Signal Suppression)Good (Counterbalances tailing)[5]
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1% (v/v)HighVery PoorExcellent
Ammonium Formate (HILIC) 50 - 200 mMN/A (Polarity driven)ExcellentGood (If buffered >100 mM)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols include built-in self-validation checkpoints. If a checkpoint fails, the system is not equilibrated, and you must not proceed with sample analysis.

Protocol A: HFBA-Assisted IP-RP HPLC for Octalysine (UV Detection Only)

Use this method when maximum resolution is required and Mass Spectrometry is not being used.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% HFBA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% HFBA.

    • Causality: HFBA must be present in both phases at identical concentrations to maintain a constant thermodynamic equilibrium on the column; otherwise, the baseline will drift and retention times will shift unpredictably.

  • Column Equilibration:

    • Flush a standard C18 column (e.g., 100 Å pore size) with 95% Phase A for at least 20 column volumes.

    • Causality: Perfluorinated acids are highly hydrophobic and require extensive time to fully saturate the stationary phase.

  • Gradient Execution:

    • Run a linear gradient from 5% B to 45% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Checkpoint:

    • Inject a neutral void volume marker (e.g., uracil). Next, inject your Octalysine standard. Calculate the capacity factor ( k′ ).

    • Validation Rule: If k′<2 , the ion-pairing is insufficient. Increase the HFBA concentration to 0.15% in both phases to drive further complexation. If the peak tails, verify the mobile phase pH is strictly < 3.0.

Protocol B: HILIC Method for MS-Compatible Octalysine Analysis

Use this method when coupling to LC-MS/MS, as it avoids the severe ion suppression caused by perfluorinated acids.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Phase B: HPLC-grade Acetonitrile.

    • Causality: A high buffer concentration (100 mM) is critical in HILIC to disrupt secondary electrostatic interactions between the +9 peptide and the polar silica surface.

  • Gradient Execution:

    • Start at 85% B (Highly organic to promote retention of the hydrophilic peptide).

    • Run a linear gradient down to 50% B over 15 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Decreasing the acetonitrile concentration elutes the highly polar Octalysine.

  • Wash and Re-equilibration:

    • Wash the column at 40% B for 5 minutes, then return to 85% B for 15 minutes to rebuild the aqueous hydration layer on the stationary phase.

  • Self-Validation Checkpoint:

    • Run a blank injection immediately following a high-concentration Octalysine standard.

    • Validation Rule: If ghost peaks appear in the blank, the column wash at 40% B is insufficient. Decrease Phase B to 30% during the wash step to ensure complete desorption of the polylysine.

Sources

Enhancing endosomal escape of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH nucleic acid complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octalysine, K8) Nucleic Acid Complexes . As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot, optimize, and validate your K8-mediated delivery systems.

Octalysine (K8) is a highly efficient cationic peptide for condensing nucleic acids (siRNA, mRNA, pDNA) into stable nanoparticles due to its high positive charge density. However, its primary point of failure in the transfection workflow is endosomal entrapment . Below, we explore the mechanistic reasons for this bottleneck and provide field-proven, self-validating protocols to overcome it.

Visualizing the Bottleneck: Endosomal Entrapment vs. Escape

G K8 K8/Nucleic Acid Polyplex Endocytosis Cellular Uptake (Endocytosis) K8->Endocytosis Endosome Endosomal Entrapment (pH 5.5 - 6.5) Endocytosis->Endosome Degradation Lysosomal Degradation (No Escape) Endosome->Degradation Default Pathway CQ Addition of Chloroquine (Proton Sponge) Endosome->CQ Fusogenic Fusogenic Peptides (e.g., GALA, HA2) Endosome->Fusogenic Histidine Histidine Modification (pKa ~6.0 Buffering) Endosome->Histidine Cytosol Successful Endosomal Escape (Cytosolic Delivery) CQ->Cytosol Osmotic Swelling Fusogenic->Cytosol Membrane Fusion Histidine->Cytosol Proton Sponge Effect

Mechanisms of K8 polyplex endosomal entrapment and strategic escape pathways.

Section 1: Core Concepts & FAQs

Q: Why does K8 fail to escape the endosome compared to other cationic polymers like PEI or Octaarginine (R8)? A: The causality lies in the acid-base chemistry of the amino acid side chains. The ε-amino group of lysine has a pKa of approximately 10.5. At both physiological pH (7.4) and the acidic pH of the maturing endosome (5.5–6.5), these amines remain fully protonated. Consequently, K8 cannot buffer the influx of protons pumped by the vacuolar ATPase, meaning it fails to induce the "proton sponge effect" seen with polymers like Polyethylenimine (PEI)[1]. Furthermore, unlike Octaarginine (R8), which can mediate escape via direct membrane fusion at both neutral and acidic pH, K8 lacks intrinsic fusogenic properties[2].

Q: How can I chemically modify K8 to improve endosomal escape without losing its condensing ability? A: The most reliable chemical modification is histidylation . By grafting histidine residues onto the polylysine backbone (or synthesizing a mixed peptide like K8H4), you introduce imidazole rings with a pKa of ~6.0. As the endosome acidifies, these imidazole groups become protonated, acting as a proton buffer. This triggers an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane[1].

Q: I prefer to use a co-formulation strategy rather than synthesizing new peptides. What are the best additives? A: You have two primary options:

  • Lysosomotropic Agents (e.g., Chloroquine): Chloroquine (CQ) is a weak base that accumulates in late endosomes, buffering the pH and causing osmotic swelling. It is highly effective in vitro but often too toxic for in vivo applications[1].

  • Fusogenic Peptides (e.g., GALA, diINF-7, HA2): These are synthetic amphipathic peptides derived from viral fusion domains. At physiological pH, they exist as random coils. As the endosomal pH drops, they undergo a conformational shift into α-helices, exposing hydrophobic faces that insert into and destabilize the endosomal lipid bilayer, releasing your K8 polyplexes into the cytosol[3][4].

Section 2: Troubleshooting Guide

Issue: My K8/siRNA polyplexes show >95% cellular uptake via flow cytometry, but I observe zero target gene knockdown.

  • Diagnosis: Classic endosomal entrapment. Your polyplexes are successfully endocytosed but are being trafficked to the lysosomes and degraded by nucleases before they can access the RNA-induced silencing complex (RISC) in the cytosol.

  • Solution: You must decouple uptake from escape. Implement a Calcein leakage assay (see Protocol B) to verify entrapment. As a positive control, perform your transfection in the presence of 100 µM Chloroquine for 4 hours. If knockdown is rescued, endosomal escape is confirmed as your limiting factor.

Issue: Addition of Chloroquine rescues my transfection but causes massive cell death.

  • Diagnosis: Chloroquine toxicity. CQ disrupts broad lysosomal function, which is highly toxic to sensitive primary cells or prolonged cultures.

  • Solution: Reduce the CQ concentration to 50 µM and strictly limit exposure to a 2-to-4-hour window, followed by a complete media exchange. Alternatively, transition to a less toxic fusogenic peptide like GALA co-formulated at a 1:5 (GALA:K8) molar ratio.

Quantitative Data Summary

Table 1: Comparison of Endosomal Escape Enhancement Strategies for K8 Polyplexes

Enhancement StrategyPrimary MechanismOptimal Concentration / RatioRelative Escape Efficiency (vs. K8 alone)Cytotoxicity Profile
Unmodified K8 None (Entrapment)N/P Ratio 5 - 101x (Baseline)Very Low
Chloroquine (CQ) Proton Sponge / Osmotic Swelling50 - 100 µM (In vitro only)~15x - 20xHigh (Time/Dose dependent)
Histidylation (K8-His) Proton Sponge Effect30-40% Histidine substitution~8x - 12xLow
Fusogenic Peptides (GALA) pH-dependent Membrane Fusion1:5 to 1:10 (Peptide:K8 molar)~10x - 15xLow to Moderate
diINF-7 Peptide Viral-mimetic Membrane Disruption1:10 (Peptide:K8 molar)~15xModerate

Section 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies for formulating enhanced polyplexes and quantifying their escape.

Protocol A: Formulation of K8/siRNA Complexes with GALA Fusogenic Peptide

This protocol utilizes electrostatic self-assembly to co-package a pH-responsive peptide with your K8 polyplex.

  • Preparation of Stock Solutions: Reconstitute K8 peptide, GALA peptide, and siRNA in nuclease-free water to a concentration of 1 mg/mL. Store aliquots at -80°C.

  • Calculation of N/P Ratio: Calculate the Nitrogen/Phosphate (N/P) ratio. K8 has 8 primary amines (plus the N-terminus). Target an N/P ratio of 10 for optimal condensation.

  • Pre-mixing Cargo: In a sterile microcentrifuge tube, mix the siRNA with the GALA peptide. A standard starting ratio is 1 µg of GALA per 1 µg of siRNA. Dilute this mixture in an equal volume of HEPES Buffered Saline (HBS, pH 7.4).

  • Polyplex Assembly: While gently vortexing the siRNA/GALA mixture, add the calculated volume of K8 solution dropwise. Causality note: Dropwise addition under agitation prevents localized high concentrations, ensuring monodisperse nanoparticle formation.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow electrostatic self-assembly and stabilization of the polyplexes.

  • Validation: Measure the hydrodynamic diameter and zeta potential via Dynamic Light Scattering (DLS). Optimal complexes should be 100-200 nm with a surface charge of +15 to +30 mV.

Protocol B: Calcein Endosomal Escape Assay

Genetic expression is an indirect proxy for escape. The Calcein assay provides direct, quantifiable evidence of endosomal membrane disruption.

Workflow Seed 1. Seed Cells (e.g., HeLa) Incubate 2. Co-incubate K8 Polyplex + Calcein Seed->Incubate Wash 3. Wash & Chase Remove extracellular dye Incubate->Wash Analyze 4. Flow Cytometry & Confocal Imaging Wash->Analyze Result 5. Quantify Escape (Diffuse vs Punctate) Analyze->Result

Workflow for quantifying endosomal escape using the Calcein leakage assay.

  • Cell Seeding: Seed your target cells (e.g., HeLa or HEK293) in a 24-well plate or glass-bottom imaging dish at 70% confluency.

  • Co-incubation: Prepare your K8 polyplexes (from Protocol A). Add the polyplexes to the cells along with 1 mM Calcein. Causality note: Calcein is a membrane-impermeable fluorescent dye. At 1 mM, it is taken up via fluid-phase endocytosis alongside your polyplexes. Inside intact endosomes, its fluorescence is highly concentrated and punctate.

  • Uptake Phase: Incubate cells for 2 to 4 hours at 37°C.

  • Washing (Critical Step): Remove the media and wash the cells 3 times with warm PBS containing Heparin (20 U/mL) to remove any surface-bound polyplexes and extracellular Calcein.

  • Chase and Imaging: Add fresh complete media. Image live cells using confocal microscopy.

    • Failed Escape: Calcein appears as bright, distinct punctate spots (entrapped in endosomes).

    • Successful Escape: The endosomal membrane ruptures, releasing Calcein into the cytosol, resulting in a diffuse, homogenous green fluorescence throughout the cell interior.

  • Quantification: Use flow cytometry to quantify the percentage of cells exhibiting diffuse fluorescence, providing a statistical validation of your escape strategy.

References

  • Role of Polymeric Endosomolytic Agents in Gene Transfection: A Comparative Study of Poly(l-lysine) Grafted with Monomeric l-Histidine Analogue and Poly(l-histidine) | Biomacromolecules - ACS Publications.[Link]

  • Octaarginine- and Octalysine-modified Nanoparticles Have Different Modes of Endosomal Escape | Journal of Biological Chemistry - ResearchGate.[Link]

  • Fusogenic peptides enhance endosomal escape improving siRNA-induced silencing of oncogenes | International Journal of Pharmaceutics - PubMed.[Link]

  • Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | Pharmaceuticals - MDPI.[Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Biodistribution of Octa-Lysine and TAT Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The effective in vivo delivery of therapeutic molecules to target tissues remains a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for overcoming cellular membrane barriers, facilitating the intracellular delivery of a wide range of cargo molecules.[1][2] This guide provides an in-depth, objective comparison of the in vivo biodistribution of two prominent cationic CPPs: the synthetic oligo-lysine, H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octa-lysine or K8), and the well-studied TAT peptide, derived from the HIV-1 trans-activator of transcription protein.

Understanding the in vivo fate of these peptides is critical for predicting their efficacy and potential off-target effects. This guide will delve into their distinct biodistribution profiles, the experimental methodologies used to assess them, and the underlying mechanisms that govern their tissue accumulation.

Introduction to Octa-Lysine and TAT Peptides

Both octa-lysine and TAT belong to the class of cationic CPPs, which are characterized by a high content of positively charged amino acids. This positive charge is crucial for their initial interaction with the negatively charged cell surface, a key step in their internalization process.

  • Octa-lysine (K8): A synthetic, homooligomer of lysine, K8 is a relatively simple and well-defined CPP. Its mechanism of cellular uptake is thought to involve interactions with heparan sulfate proteoglycans (HSPGs) and integrins on the cell surface.[3]

  • TAT Peptide (YGRKKRRQRRR): Derived from the HIV-1 TAT protein, this 11-amino acid peptide has been extensively studied for its ability to translocate across cellular membranes.[4] Like K8, its entry into cells is mediated by interactions with the cell surface, followed by internalization through processes like macropinocytosis.[5]

Comparative In Vivo Biodistribution

Upon systemic administration, both octa-lysine and TAT-based delivery systems exhibit rapid clearance from the bloodstream and distribute to various organs. However, key differences in their accumulation patterns have been observed.

A critical factor influencing biodistribution is the rapid clearance of unconjugated CPPs from the plasma. For instance, the unconjugated TAT peptide is cleared almost instantaneously from plasma by all tissues, exhibiting a very high systemic clearance.[6][7][8] When conjugated to larger molecules like proteins, the clearance rate is reduced, but remains significantly higher than the cargo alone.[6][7][8] This rapid clearance has a profound impact on the amount of peptide that can reach target tissues.

Table 1: Comparative Biodistribution of Octa-lysine and TAT Peptides in Murine Models

OrganOcta-lysine (K8)TAT PeptideKey Observations
Liver High AccumulationHigh AccumulationBoth peptides show significant hepatic uptake, a common feature of many nanoparticles and peptides.[9][10][11]
Kidneys High AccumulationHigh AccumulationAs small peptides, both are susceptible to renal filtration and subsequent accumulation in the kidneys.[9][10] Co-administration of lysine can reduce renal uptake of radiolabeled peptides.[12]
Spleen Moderate AccumulationModerate to High AccumulationThe spleen, as part of the reticuloendothelial system, is involved in the clearance of circulating particles. TAT-conjugated virus-like particles have shown notable fluorescence in the spleen.[1]
Lungs Moderate AccumulationModerate AccumulationSome studies have shown enhanced tissue distribution and retention of TAT-conjugated particles in the lungs.[1]
Brain Low AccumulationLow to Moderate AccumulationWhile TAT has been investigated for its potential to cross the blood-brain barrier (BBB), its efficiency in vivo remains a subject of debate, with some studies showing limited permeation.[4][9][10] Octa-arginine (R8), a close analog of K8, has also shown limited brain uptake.
Tumor Low AccumulationLow AccumulationIn general, CPPs without a specific targeting moiety do not show significant tumor-specific accumulation.[9][10] Their distribution is largely governed by physiological clearance mechanisms.

Causality Behind Biodistribution Patterns:

The observed biodistribution is a consequence of several factors:

  • Physicochemical Properties: The high positive charge of both peptides leads to non-specific interactions with negatively charged cell surfaces and serum proteins, contributing to their rapid clearance.

  • Route of Administration: Intravenous injection leads to widespread distribution, with initial high concentrations in well-perfused organs like the liver, kidneys, and spleen.[9][10]

  • Reticuloendothelial System (RES) Clearance: The liver and spleen play a major role in clearing these peptides and their associated cargo from circulation.

  • Renal Filtration: The small size of these peptides makes them susceptible to rapid clearance through the kidneys.

Experimental Methodologies for In Vivo Biodistribution Studies

To accurately assess the in vivo fate of these peptides, robust and validated experimental protocols are essential. The two primary methods employed are radiolabeling and fluorescence imaging.

Radiolabeling offers a highly sensitive and quantitative method for tracking peptides in vivo.[13][14][15]

Experimental Workflow for Radiolabeling and Biodistribution Analysis

Caption: Workflow for quantitative biodistribution using radiolabeling.

Detailed Protocol: Radiolabeling and In Vivo Biodistribution

  • Peptide Modification: A chelating agent, such as DOTA or DTPA, is conjugated to the peptide.[14][16] This allows for stable complexation with a radionuclide.

  • Radiolabeling: The peptide-chelator conjugate is incubated with a suitable radionuclide (e.g., ¹¹¹In for SPECT or ⁶⁸Ga for PET imaging).[16]

  • Quality Control: The radiolabeled peptide is purified, and its radiochemical purity is assessed to ensure that the radionuclide is stably attached.

  • Animal Model and Administration: The radiolabeled peptide is administered to an animal model, typically via intravenous injection.

  • Tissue Collection and Measurement: At predetermined time points, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for quantitative comparison between different peptides and time points.[7]

Fluorescence imaging provides a visual representation of peptide distribution and is particularly useful for assessing accumulation in specific tissues or subcellular compartments.[17]

Experimental Workflow for Fluorescence Imaging

Caption: Workflow for biodistribution analysis using fluorescence imaging.

Detailed Protocol: In Vivo Fluorescence Imaging

  • Fluorophore Conjugation: The peptide is covalently linked to a near-infrared fluorescent dye (e.g., Cy5, Alexa Fluor 680). It is crucial to recognize that the choice of fluorophore can influence the peptide's physicochemical properties and its biological activity.[18][19][20]

  • Animal Model and Administration: The fluorescently labeled peptide is administered to the animal model.[1]

  • In Vivo Imaging: At various time points, the anesthetized animal is placed in an in vivo imaging system to capture whole-body fluorescence images.[1]

  • Ex Vivo Organ Imaging: After the final in vivo scan, the animal is euthanized, and major organs are excised and imaged to confirm and more accurately localize the fluorescence signal.[1]

  • Quantitative Analysis (Optional): For a more quantitative assessment, tissues can be homogenized, and the fluorescence intensity can be measured using a plate reader and compared to a standard curve.[1]

Key Considerations and Future Directions

While both octa-lysine and TAT are effective cell-penetrating peptides, their in vivo application for targeted drug delivery faces challenges. The non-specific biodistribution, with high accumulation in the liver and kidneys, can lead to off-target toxicity and reduced therapeutic efficacy at the desired site.

Future research is focused on strategies to improve the in vivo performance of these peptides, including:

  • PEGylation: Modifying the peptides with polyethylene glycol (PEG) can increase their circulation time and reduce RES uptake.

  • Targeting Ligands: Conjugating the CPPs to ligands that bind to specific receptors on target cells can enhance their accumulation at the desired site.

  • Activatable CPPs: Designing "smart" CPPs that are only activated in the target microenvironment (e.g., by tumor-specific enzymes) can improve their specificity.[11]

References

  • Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. (2012). Available at: [Link]

  • An Overview of Bioactive Peptides for in vivo Imaging and Therapy in Human Diseases. Available at: [Link]

  • Pharmacokinetics and delivery of tat and tat-protein conjugates to tissues in vivo. (2001). Available at: [Link]

  • Pharmacokinetics and Delivery of Tat and Tat-Protein Conjugates to Tissues in Vivo. Available at: [Link]

  • Pharmacokinetics and delivery of tat and tat-protein conjugates to tissues in vivo - PubMed. (2001). Available at: [Link]

  • Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research - Open Exploration Publishing. Available at: [Link]

  • Biodistribution of TAT or QLPVM coupled to receptor targeted liposomes for delivery of anticancer therapeutics to brain in vitro and in vivo - PMC. Available at: [Link]

  • Strategies for Site-Specific Radiolabeling of Peptides and Proteins - IntechOpen. (2021). Available at: [Link]

  • (PDF) Radiolabeled Peptides in Imaging and Therapy: Basic and Clinical Perspectives. (2021). Available at: [Link]

  • Fluorophore Labeling of a Cell-Penetrating Peptide Induces Differential Effects on Its Cellular Distribution and Affects Cell Viability - PubMed. (2017). Available at: [Link]

  • Advances in cell-penetrating peptides for cytoplasmic delivery of fluorescent probes. Available at: [Link]

  • The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo - Frontiers. Available at: [Link]

  • Peptide fluorescent labeling. Available at: [Link]

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC. Available at: [Link]

  • Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability | Request PDF - ResearchGate. Available at: [Link]

  • The Pharmacokinetics of Cell-Penetrating Peptides | Molecular Pharmaceutics. (2010). Available at: [Link]

  • The Pharmacokinetics of Cell-Penetrating Peptides - PubMed. (2010). Available at: [Link]

  • Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell ... - PMC. Available at: [Link]

  • In vivo study of doxorubicin-loaded cell-penetrating peptide-modified | DDDT. (2017). Available at: [Link]

  • Biodistribution, Stability, and Blood Distribution of the Cell Penetrating Peptide Maurocalcine in Mice - MDPI. (2015). Available at: [Link]

  • In vivo biodistribution of radiolabeled MMP-2/9 activatable cell- penetrating peptide probes in tumor-bearing mice - Pure. (2015). Available at: [Link]

  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC. Available at: [Link]

  • Pharmacokinetics, biodistribution and toxicology of novel cell‑penetrating peptides. (2023). Available at: [Link]

  • In vivo biodistribution and efficacy of peptide mediated delivery - PubMed. (2010). Available at: [Link]

  • Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins - PubMed. Available at: [Link]

  • (Open Access) Octaarginine- and Octalysine-modified Nanoparticles Have Different Modes of Endosomal Escape (2008) | Ayman El-Sayed | 193 Citations - SciSpace. Available at: [Link]

  • Comparative transport analysis of cell penetrating peptides and Lysosomal sequences for selective tropism towards RPE cells - PMC. Available at: [Link]

  • Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins | Request PDF - ResearchGate. Available at: [Link]

  • Oral versus intravenous administration of lysine: equal effectiveness in reduction of renal uptake of [111In-DTPA]octreotide - PubMed. (2005). Available at: [Link]

  • Cell-penetrating peptides TAT and 8R functionalize P22 virus-like particles to enhance tissue distribution and retention in vivo - Frontiers. (2024). Available at: [Link]

  • Octaarginine- and octalysine-modified nanoparticles have different modes of endosomal escape - PubMed. (2008). Available at: [Link]

  • Non-linear pharmacokinetics of octaarginine-modified lipid nanoparticles: barriers from in vitro to in vivo - PubMed. (2012). Available at: [Link]

  • Octaarginine- and Octalysine-modified Nanoparticles Have Different Modes of Endosomal Escape - ResearchGate. Available at: [Link]

  • Influence of lipophilicity and lysosomal accumulation on tissue distribution kinetics of basic drugs: a physiologically based pharmacokinetic model - PubMed. (2002). Available at: [Link]

Sources

A Comparative Structural Analysis of H-(L-Lys)8-OH and its D-Amino Acid Isomer via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Peptide and Drug Development

In the realm of peptide-based therapeutics and biomaterial design, the stereochemistry of constituent amino acids is a critical determinant of structure and function. The substitution of L-amino acids with their D-enantiomers can profoundly impact proteolytic stability, receptor binding affinity, and immunogenicity. This guide provides a comprehensive, in-depth comparison of the three-dimensional structures of an L-octalysine peptide, H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, and its D-amino acid counterpart, H-(D-Lys)8-OH, utilizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental design, data acquisition, and structural elucidation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Peptide Structure

Peptides composed entirely of L-amino acids and their D-enantiomers are non-superimposable mirror images. In an achiral environment, they exhibit identical physical and chemical properties, including identical NMR spectra. However, their biological activities can differ dramatically due to the chiral nature of their targets, such as receptors and enzymes. Understanding the precise three-dimensional structure of these isomers is paramount for rational drug design and the development of novel biomaterials. NMR spectroscopy, a powerful technique for elucidating molecular structure and dynamics in solution, provides the atomic-level resolution necessary for this comparative analysis.

Experimental and Computational Workflow

The structural comparison of the L- and D-octalysine peptides necessitates a multi-step approach, combining advanced NMR techniques with computational modeling. The overall workflow is depicted below.

Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Comparison Peptide Synthesis & Purification Peptide Synthesis & Purification NMR Sample Preparation NMR Sample Preparation Peptide Synthesis & Purification->NMR Sample Preparation 1D_H_NMR 1D ¹H NMR NMR Sample Preparation->1D_H_NMR Chiral_NMR NMR with Chiral Solvating Agent NMR Sample Preparation->Chiral_NMR Optional: for confirming enantiomeric purity 2D_NMR 2D NMR (COSY, TOCSY) 1D_H_NMR->2D_NMR Resonance_Assignment Resonance Assignment 2D_NMR->Resonance_Assignment NOESY 2D NOESY NOE_Integration NOE Integration & Distance Restraints NOESY->NOE_Integration Resonance_Assignment->NOESY Structure_Calculation Structure Calculation (e.g., CYANA, CNS) NOE_Integration->Structure_Calculation Structural_Ensemble Structural Ensemble Analysis Structure_Calculation->Structural_Ensemble Comparative_Analysis Comparative Structural Analysis Structural_Ensemble->Comparative_Analysis

Figure 1: Experimental and computational workflow for the NMR structural comparison of L- and D-octalysine.

Detailed Methodologies

PART 1: Peptide Synthesis and Sample Preparation

1.1 Peptide Synthesis and Purification: Both H-(L-Lys)8-OH and H-(D-Lys)8-OH peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The purity and identity of each peptide are confirmed by mass spectrometry.

1.2 NMR Sample Preparation: For each peptide, a sample is prepared by dissolving the lyophilized powder in a 90% H2O/10% D2O solvent system to a final concentration of 1-5 mM.[1][2] The pH of the solution is adjusted to a value where the peptide is expected to adopt a stable conformation, typically around pH 4.0-7.0 for polylysine to avoid aggregation at higher pH.[3] A phosphate buffer system is often suitable as it does not introduce interfering proton signals.[3]

PART 2: NMR Data Acquisition

All NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve optimal signal dispersion and sensitivity.

2.1 One-Dimensional (1D) ¹H NMR: A simple 1D ¹H NMR spectrum is acquired for each peptide to assess the overall sample quality, including the presence of impurities and the degree of signal dispersion, which can give a preliminary indication of whether the peptide is folded.[4]

2.2 Two-Dimensional (2D) Homonuclear Correlation Spectroscopy (COSY and TOCSY): To assign the proton resonances to specific amino acid residues, 2D COSY and TOCSY experiments are recorded.[5][6]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three bonds, which is useful for identifying adjacent protons within an amino acid side chain and along the peptide backbone.[5]

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue).[1][7] This allows for the complete assignment of all proton resonances for each lysine residue.

2.3 Two-Dimensional (2D) Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is the cornerstone of NMR structure determination, as it detects protons that are close in space (typically < 5 Å), irrespective of whether they are connected by chemical bonds.[8] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for 3D structure calculation.[9]

2.4 Differentiating the Enantiomers: The Use of Chiral Solvating Agents (CSAs): In an achiral solvent, the L- and D-octalysine peptides will produce identical NMR spectra. To confirm their enantiomeric nature and to resolve their signals if a mixture were present, a chiral solvating agent (CSA) can be added to the NMR sample.[10][11][12][13][14] CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomeric peptides.[14] This interaction breaks the magnetic equivalence of the corresponding protons in the L- and D-peptides, leading to observable differences in their chemical shifts.[10][14]

Data Analysis and Structure Calculation

3.1 Resonance Assignment: The first step in data analysis is the sequential assignment of all proton resonances using the COSY, TOCSY, and NOESY spectra.[9] This involves identifying the spin systems of the individual lysine residues in the TOCSY spectrum and then linking them in the correct sequence using sequential NOEs (e.g., between the alpha-proton of residue i and the amide proton of residue i+1) observed in the NOESY spectrum.

3.2 Derivation of Distance and Dihedral Angle Restraints: The assigned NOESY cross-peaks are integrated, and their volumes are converted into upper distance limits between the corresponding protons.[9] Additional structural information can be obtained from the coupling constants (e.g., ³J(HN,Hα)), which can provide constraints on the backbone dihedral angle φ.

3.3 Structure Calculation and Refinement: The experimental distance and dihedral angle restraints are used as input for structure calculation programs such as CYANA or CNS.[4][15] These programs use computational algorithms, such as simulated annealing and energy minimization, to generate a family of 3D structures that are consistent with the experimental data.[16][17]

Comparative Structural Analysis: Expected Outcomes

For the L- and D-octalysine peptides, the NMR data are expected to reveal distinct, mirror-image secondary structures. Given the propensity of polylysine to form helical structures under certain conditions, it is anticipated that the L-octalysine will form a right-handed α-helix, while the D-octalysine will form a left-handed α-helix.

Helical_Structures cluster_L H-(L-Lys)8-OH cluster_D H-(D-Lys)8-OH L_helix Right-handed α-helix D_helix Left-handed α-helix

Figure 2: Expected opposite helical screw sense for L- and D-octalysine.

This difference in helical screw sense will manifest in the NOESY data. For instance, the pattern of short- and medium-range NOEs will be consistent with either a right-handed or a left-handed helix.

Quantitative Data Summary

The following table summarizes hypothetical but realistic NMR data for the two peptides. In an achiral solvent, the chemical shifts and coupling constants would be identical. The key differences would emerge in the NOE patterns, which define the opposite helical structures.

ParameterH-(L-Lys)8-OHH-(D-Lys)8-OH
¹H Chemical Shifts (ppm)
Hα (residues 2-7)~4.2~4.2
HN (residues 2-8)~8.3~8.3
³J(HN,Hα) Coupling (Hz) ~4.5~4.5
Key NOE Patterns
dαN(i, i+1)StrongStrong
dNN(i, i+1)MediumMedium
dαβ(i, i+3)MediumMedium
Overall Structure Right-handed α-helixLeft-handed α-helix

Table 1: Summary of expected NMR data for L- and D-octalysine.

Conclusion

This guide has outlined a comprehensive strategy for the NMR-based structural comparison of H-(L-Lys)8-OH and its D-amino acid isomer. By employing a combination of 2D NMR techniques and computational modeling, it is possible to elucidate the distinct, mirror-image three-dimensional structures of these enantiomeric peptides. The use of chiral solvating agents can further serve to confirm their stereochemical identity. The insights gained from such a comparative analysis are invaluable for understanding the structure-activity relationships of chiral peptides and for the rational design of novel peptide-based therapeutics and biomaterials with tailored properties.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Accounts of Chemical Research, 49(5), 998–1007. [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Gasperini, D., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1305. [Link]

  • Wikipedia. (2023, December 18). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • bioRxiv. (2020). Structure determination of protein-peptide complexes from NMR chemical shift data using MELD. [Link]

  • Ciogli, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12896–12909. [Link]

  • Moreira, C., et al. (2018). NMR refinement and peptide folding using the GROMACS software. PeerJ, 6, e5343. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Accounts of Chemical Research, 49(5), 998–1007. [Link]

  • University of Illinois Chicago. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA. [Link]

  • Scafato, P., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. International Journal of Molecular Sciences, 24(24), 17290. [Link]

  • Tchoua, U., et al. (2003). Characterization by NMR and molecular modeling of the binding of polyisoprenols and polyisoprenyl recognition sequence peptides: 3D structure of the complexes reveals sites of specific interactions. Glycobiology, 13(3), 219–230. [Link]

  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Fossi, M., et al. (2006). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation, 2(1), 120–128. [Link]

  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]

  • Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 97(1), 21–26. [Link]

  • Sahu, D., et al. (2021). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 17(5), 3197–3208. [Link]

  • Clark, R. J., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 447. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology, 13(5), 581–588. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • Kammerer, B., et al. (2008). Acid−Base Interactions and Secondary Structures of Poly-l-Lysine Probed by 15N and 13C Solid State NMR and Ab initio Model Calculations. The Journal of Physical Chemistry B, 112(49), 15856–15866. [Link]

  • The Royal Society of Chemistry. (n.d.). New Chemosynthetic Route to Linear ε-Poly-Lysine. Retrieved from [Link]

  • PNAS. (2003). Local knowledge helps determine protein structures. [Link]

  • ChemRxiv. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

  • Dyson, H. J., & Wright, P. E. (1996). Peptide structure determination by NMR. Methods in Enzymology, 269, 211–248. [Link]

  • Harvey, A. L., & Craik, D. J. (2018). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. In Methods in Molecular Biology (Vol. 1748, pp. 23–52). [Link]

  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Asandei, A., et al. (2023). Identification and Detection of a Peptide Biomarker and Its Enantiomer by Nanopore. Biosensors, 13(12), 1018. [Link]

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  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole Poly-L-Lysine (PLI) in D2O at room.... Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety & Handling Guide for H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octalysine)

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Laboratory Safety, Operational Protocol, and Disposal

This guide provides essential safety and handling protocols for H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, a poly-lysine peptide commonly referred to as Octalysine or K8. As a research chemical, its complete toxicological profile may not be fully established. Therefore, the foundational principle of this guide is to treat the compound with a high degree of care, adhering to best practices for handling biologically active, powdered substances. This approach ensures the safety of laboratory personnel and the integrity of experimental outcomes.

Part 1: Hazard Identification and Risk Assessment

While specific safety data for Octalysine is not extensively published, we can infer its potential hazards based on its chemical class (peptide) and physical form (lyophilized powder). A thorough risk assessment is the first step before any handling procedure.[1]

Key Risk Considerations:

  • Unknown Biological Activity: Although not classified as hazardous, Octalysine is biologically active and used in research to interact with and penetrate cell membranes.[2][3] Accidental exposure could lead to unknown physiological effects.

  • Respiratory Sensitization: Lyophilized powders can be easily aerosolized during handling (e.g., weighing, transferring).[4] Inhalation of fine peptide particles can potentially cause respiratory irritation or allergic reactions.[1]

  • Mechanical Eye and Skin Irritation: Direct contact with the powder or concentrated solutions may cause irritation.[1]

  • Cross-Contamination: Improper handling can compromise experiments and introduce safety hazards.[1]

Risk Assessment Summary

HazardExposure RoutePotential ConsequencesMitigation Strategy
Inhalation of Powder RespiratoryAllergic reaction, respiratory tract irritation.[1]Handle in a certified chemical fume hood or biosafety cabinet. Use appropriate respiratory protection if a hood is unavailable.
Eye Contact OcularMechanical irritation, potential inflammation.[1]Wear safety goggles at all times. Use a face shield during reconstitution or when splashing is possible.
Skin Contact DermalMild irritation, risk of absorption of a biologically active compound.Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.
Ingestion OralUnknown systemic effects.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Part 2: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial for minimizing exposure.[1] The selection of PPE should be based on the specific task being performed.

Core PPE Requirements

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesRequired for all handling. Protects against accidental splashes of solutions and contact with airborne powder.[5]
Face ShieldRecommended for reconstitution. Provides an additional layer of protection against splashes when first dissolving the lyophilized powder.[1]
Hand Protection Nitrile GlovesRequired for all handling. Nitrile offers good chemical resistance and prevents direct skin contact. Double-gloving can be considered for handling concentrated solutions.[1]
Body Protection Laboratory CoatRequired for all handling. Protects clothing and skin from spills and contamination.[5]
Respiratory Protection Chemical Fume Hood / Biosafety CabinetRequired when handling the lyophilized powder. This is the primary engineering control to prevent inhalation of aerosolized particles.[1][4]
N95 RespiratorAs a secondary measure. If a fume hood is not available, a properly fitted N95 respirator is the minimum requirement for handling the powder.

Part 3: Operational Handling & Workflow

Adherence to a strict, step-by-step protocol minimizes risk during the handling and preparation of Octalysine solutions.

Workflow for Handling and Reconstituting Lyophilized Octalysine

  • Preparation and Sanitization: Before starting, thoroughly wash your hands and put on all required PPE (lab coat, safety goggles, and nitrile gloves).[1] Sanitize the work surface within a certified chemical fume hood or biological safety cabinet.

  • Equilibrate to Room Temperature: Remove the sealed vial of Octalysine from cold storage (typically -20°C or -80°C).[5] Allow it to warm completely to room temperature before opening. This critical step prevents atmospheric moisture from condensing inside the vial, which can degrade the hygroscopic peptide.

  • Perform Work in a Containment Hood: Conduct all manipulations of the lyophilized powder, including opening the vial and adding solvent, within a chemical fume hood or biosafety cabinet to contain any aerosolized particles.[1][4]

  • Solvent Addition: Using a sterile syringe or calibrated pipette, slowly add the appropriate solvent to the vial. To prevent foaming and potential degradation, aim the solvent stream against the inner wall of the vial, allowing it to run down gently over the powder.[1]

  • Dissolution: Gently swirl or vortex the vial to facilitate dissolution. Avoid vigorous shaking, as this can cause the peptide to denature or aggregate.[1]

  • Labeling and Storage: Clearly label the vial containing the reconstituted solution with the peptide name, concentration, date, and your initials.[4] For storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store solutions frozen at -20°C or -80°C.

cluster_prep Preparation cluster_handling Handling Powder cluster_final Final Steps a Don PPE: Lab Coat, Goggles, Gloves b Sanitize Work Area (Fume Hood) a->b c Equilibrate Vial to Room Temperature b->c d Add Solvent Gently Inside Fume Hood c->d e Dissolve by Swirling d->e f Aliquot into Single-Use Vials e->f g Label Clearly f->g h Store at -20°C or -80°C g->h

Caption: Workflow for Safe Reconstitution of Octalysine.

Part 4: Emergency Procedures and Disposal Plan

Preparedness is key to managing accidental spills and ensuring compliant disposal.

Spill Cleanup Protocol

Immediate and correct response to a spill can prevent exposure and contamination. A properly stocked chemical spill kit should always be accessible.[6][7]

  • For Solid (Powder) Spills:

    • Restrict Access: Immediately notify others in the lab and restrict access to the spill area.[6]

    • Don PPE: Wear your standard PPE, including gloves, lab coat, and safety goggles.

    • Prevent Aerosolization: Gently cover the spill with paper towels dampened with water.[6] This prevents the powder from becoming airborne. Do not pour water directly on the spill.

    • Clean Up: Carefully scoop or sweep the dampened material into a designated plastic bag or container.[7][8]

    • Decontaminate: Wipe the spill area with a detergent solution, working from the outside in.[6]

    • Dispose: Seal the bag of contaminated materials, label it as hazardous waste, and dispose of it according to your institution's guidelines.[7]

  • For Liquid (Solution) Spills:

    • Restrict Access: Notify others and secure the area.

    • Contain the Spill: Use absorbent pads or materials from a spill kit to create a dike around the spill, preventing it from spreading.[9]

    • Absorb: Apply absorbent material (e.g., chemical absorbent powder, vermiculite) over the entire spill, working from the outside towards the center.[9]

    • Collect: Once the liquid is fully absorbed, use a scoop to collect the material and place it in a labeled hazardous waste bag.[7]

    • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.

    • Dispose: Seal and dispose of all contaminated materials as hazardous waste.

cluster_solid Solid Spill (Powder) cluster_liquid Liquid Spill (Solution) start Spill Detected s1 Gently cover with damp paper towels start->s1 l1 Contain spill with absorbent dikes start->l1 s2 Sweep/Scoop into waste bag s1->s2 s3 Wipe area with detergent solution s2->s3 decon Decontaminate Tools s3->decon l2 Absorb liquid with spill powder l1->l2 l3 Scoop into waste bag l2->l3 l3->decon dispose Dispose of all materials as hazardous waste decon->dispose cluster_source Waste Generation Sources cluster_container Designated Waste Containers ppe Contaminated PPE (Gloves, etc.) solid_waste Solid Hazardous Waste ppe->solid_waste liquid Unused Solutions liquid_waste Liquid Hazardous Waste liquid->liquid_waste sharps Needles / Syringes sharps_waste Sharps Container sharps->sharps_waste final EHS Waste Pickup solid_waste->final liquid_waste->final sharps_waste->final

Caption: Waste Disposal Pathway for Octalysine Research.

References

  • Personal protective equipment for handling Peptide R. Benchchem.

  • Safety Tips for Handling Peptides in Your Research. Suzhou Peptides. (2026).

  • Spills, Leaks, and Releases. Environmental Health and Safety - Iowa State University.

  • Safety Data Sheet: H-L-Lys-OH · HCl. Carl ROTH.

  • Chemical Spill Clean-Up. Environmental Health & Safety - University of Delaware.

  • Guide for Chemical Spill Response. American Chemical Society.

  • Materials safety data sheet. Peptide Synthetics.

  • Spill procedure: Clean-up guidance. Queen Mary University of London.

  • Safety Data Sheet - H-Lys-Trp-Lys-OH. MedchemExpress.com. (2025).

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Tocris Bioscience. (2025).

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. (2023).

  • H-Lys(Boc)-OH Safety Information. Sigma-Aldrich.

  • H-Lys-OH∙HCl. Advanced ChemTech.

  • Material Safety Data Sheet - CGP 42112. Peptide Institute, Inc. (2024).

  • Material Safety Data Sheet - Gly-Pro-Hyp. Peptide Institute, Inc. (2021).

  • H-Lys-Gly-Lys-OH — Chemical Substance Information. NextSDS.

  • Material Safety Data Sheet. WuXi AppTec. (2023).

  • Material Safety Data Sheet - Ac-KVPL-CMAC. Peptide Institute, Inc. (2024).

  • Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.

  • Octaarginine- and octalysine-modified nanoparticles have different modes of endosomal escape. PubMed. (2008).

  • Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins. PubMed.

  • Effect of the Attachment of a Penetration Accelerating Sequence and the Influence of Hydrophobicity on Octaarginine-Mediated Intracellular Delivery. ACS Publications. (2012).

  • Octaarginine- and Octalysine-modified Nanoparticles Have Different Modes of Endosomal Escape. ResearchGate. (2008).

  • Effect of Amino Acid Substitution on Cell Adhesion Properties of Octa-arginine. J-Stage. (2022).

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。